3,4,6-Tri-o-benzyl-2-nitro-d-galactal
Description
Properties
Molecular Formula |
C27H27NO6 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2R,3R,4R)-5-nitro-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C27H27NO6/c29-28(30)24-19-32-25(20-31-16-21-10-4-1-5-11-21)27(34-18-23-14-8-3-9-15-23)26(24)33-17-22-12-6-2-7-13-22/h1-15,19,25-27H,16-18,20H2/t25-,26-,27+/m1/s1 |
InChI Key |
ZYHVOUALXZAXNU-PFBJBMPXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H](C(=CO2)[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(=CO2)[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties & Reactivity of 3,4,6-Tri-O-benzyl-2-nitro-D-galactal
[1]
Executive Summary
This compound is a specialized carbohydrate intermediate that bridges the gap between classic glycal chemistry and nitroalkene reactivity.[1] Unlike simple glycals, the introduction of the nitro group at C-2 transforms the molecule into a powerful Michael acceptor (nitroolefin).[1] This electronic modification allows for the regio- and stereoselective introduction of nucleophiles at the anomeric center (C-1), providing a direct synthetic route to 2-amino-2-deoxy-D-galactopyranosides (e.g., GalNAc), which are critical components of mucin-type O-glycans (Tn antigen) and bacterial polysaccharides.[1]
Physicochemical Profile
The following data summarizes the core physical properties required for handling and characterization.
| Property | Value / Description |
| IUPAC Name | 1,5-Anhydro-3,4,6-tri-O-benzyl-2-deoxy-2-nitro-D-galacto-hex-1-enitol |
| Molecular Formula | |
| Molecular Weight | 461.51 g/mol |
| Physical State | Pale yellow to off-white crystalline solid |
| Melting Point | 108–110 °C (Recrystallized from EtOH/Hexane) |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Insoluble in Water |
| Stability | Stable at -20°C; Sensitive to strong bases (polymerization risk) |
| Rf Value | ~0.4 (Hexane:EtOAc 3:[1][2][3]1) |
Synthesis Protocol: The Acetyl Nitrate Route[4]
The most robust method for synthesizing 2-nitrogalactals involves the nitration of the parent glycal (3,4,6-tri-O-benzyl-D-galactal) followed by the elimination of acetic acid.[1] This protocol avoids the use of unstable nitryl iodide intermediates.
Reagents & Materials
-
Starting Material: 3,4,6-Tri-O-benzyl-D-galactal (1.0 eq)[1]
-
Nitrating Agent: Acetyl Nitrate (generated in situ from
and Acetic Anhydride)[1][4] -
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)[1]
-
Base: Triethylamine (
) or DABCO[1]
Step-by-Step Methodology
-
Generation of Acetyl Nitrate:
-
Nitration (Addition):
-
Dissolve 3,4,6-tri-O-benzyl-D-galactal in minimal dry MeCN.
-
Add the glycal solution dropwise to the acetyl nitrate mixture at -20°C.
-
Mechanism: The reaction proceeds via the addition of the nitronium ion (
) to C-2 and acetate/nitrate to C-1, forming a 2-nitro-1-acetoxy intermediate.[1]
-
-
Elimination (The Critical Step):
-
Once TLC indicates consumption of the starting material, quench the reaction with ice-water.[1]
-
Extract with DCM and wash with saturated
(to remove acid).[1] -
Dissolve the crude intermediate in DCM and treat with
(3.0 eq). -
Stir at room temperature. The base promotes the elimination of acetic acid (
), reforming the double bond to yield the 2-nitrogalactal .[1]
-
-
Purification:
-
Flash column chromatography (Silica Gel, Hexane/EtOAc gradient).[1] The product is a yellow solid.
-
Synthesis Workflow Diagram
Figure 1: Step-wise conversion of the electron-rich glycal to the electron-deficient 2-nitrogalactal.
Reactivity & Applications: The "Nitro-Michael" Acceptor
The defining feature of this molecule is the polarization of the C1-C2 double bond by the nitro group. This reverses the polarity of the typical glycal (which is nucleophilic at C-2) to become electrophilic at C-1 .[1]
Michael Addition (Synthesis of O-Glycosides)
Nucleophiles (alcohols, thiols) attack the C-1 position.[1]
-
Stereoselectivity: The reaction is governed by the axial C-4 benzyloxy group (distinct from the glucose analog).[1] Nucleophilic attack typically occurs from the
-face (axial) to minimize steric clash with the C-4 substituent and maximize the anomeric effect, although solvent choice (THF vs. Toluene) can tune this.[1] -
Protocol:
Reduction to GalNAc (The "Killer App")
The 2-nitro group is a masked amino group.[1] Following glycosylation, the nitro group can be reduced to an amine and acetylated to yield N-acetylgalactosamine (GalNAc) units.[1]
-
Reagents:
(mild) or followed by .[1] -
Application: This is a preferred route for synthesizing the Tn Antigen (GalNAc-
-O-Ser/Thr), a tumor-associated carbohydrate antigen.[1]
Reactivity Pathways Diagram
Figure 2: Divergent reactivity showing the conversion to biologically relevant GalNAc derivatives.[1]
Expert Insights & Troubleshooting
-
Solvent Effects: When performing Michael additions, using non-polar solvents like Toluene often enhances
-selectivity due to tight ion-pairing, whereas THF may erode selectivity.[1] -
Stability Warning: 2-Nitrogalactals are Michael acceptors and can polymerize if left in strong base without a nucleophile.[1] Always add the nucleophile before the base or add the base slowly.
-
Differentiation from Glucal: Note that the C-4 substituent in Galactal is axial .[1] This creates more steric crowding on the top face compared to the Glucal derivative (where C-4 is equatorial).[1] This usually reinforces
-attack (bottom face) in Michael additions.
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 3,4,6-Tri-O-benzyl-D-galactal. Retrieved from [1]
-
Schmidt, R. R., et al. (1994).[1] Synthesis of 2-Nitro-glycals and their Application in Glycoside Synthesis. Tetrahedron Letters. (Foundational methodology for nitro-glycal synthesis).[1]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from
-
ChemRxiv. (2023).[1] Continuous Flow Generator of Acetyl Nitrate for Synthesis. Retrieved from [1]
-
National Institutes of Health (NIH). (2022).[1] Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative. Retrieved from [1]
Reactivity profile of 2-nitro-d-galactal derivatives
An In-depth Technical Guide to the Reactivity Profile of 2-Nitro-d-galactal Derivatives
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 2-Nitro-d-galactal Derivatives in Modern Synthesis
In the landscape of synthetic carbohydrate chemistry, 2-nitro-d-galactal and its derivatives have emerged as exceptionally versatile building blocks. Their unique electronic architecture, characterized by an electron-deficient double bond resulting from the powerful electron-withdrawing nitro group, unlocks a distinct reactivity profile that is highly valued by researchers in drug discovery and complex molecule synthesis. The nitro group is a key functional handle, not only activating the glycal system for a range of transformations but also serving as a precursor to the synthetically crucial amine functionality, which is a cornerstone of many bioactive molecules, including aminoglycoside antibiotics and glycopeptides.[1][2]
This guide provides an in-depth exploration of the synthesis and reactivity of 2-nitro-d-galactal derivatives. We will move beyond simple procedural descriptions to dissect the underlying causality of their reactivity, offering field-proven insights into reaction mechanisms, stereochemical control, and practical applications. The protocols and data presented herein are designed to serve as a self-validating system for researchers aiming to leverage these powerful intermediates in their synthetic campaigns.
Core Reactivity: The Electron-Deficient Alkene as a Synthetic Linchpin
The reactivity of 2-nitroglycals is dominated by the electrophilic nature of the C-C double bond. The nitro group at C-2 polarizes the π-system, rendering the C-3 position highly susceptible to nucleophilic attack. This fundamental property is the basis for their most common and powerful applications, primarily Michael-type conjugate additions.
Michael Addition: A Gateway to Diverse Glycoconjugates
The Michael addition is the cornerstone reaction of 2-nitroglycals, providing a reliable and often highly stereoselective method for forming C-O, C-S, and C-C bonds at the anomeric carbon.[3][4] This reaction proceeds via the addition of a nucleophile to the C-3 position, generating a nitronate intermediate which is then typically protonated at C-2 to yield the 2-deoxy-2-nitro-glycoside product.[5][6]
These derivatives are excellent intermediates because the nitro group can be readily reduced to an amine and subsequently acetylated, providing access to vital 2-acetamido-2-deoxy sugar motifs found in numerous glycoproteins and other bioactive molecules.[1][5]
Causality of Stereoselectivity
The stereochemical outcome of the Michael addition is a critical consideration. The reaction can be controlled to favor either the α- or β-anomer.
-
Kinetic vs. Thermodynamic Control: In the addition of thiolates, for example, kinetic control (shorter reaction times, lower temperatures) can favor the formation of the α-anomer, while thermodynamic control (longer reaction times, equilibration) preferentially yields the more stable β-anomer.[7][8]
-
Catalyst-Directed Stereoselectivity: The use of chiral organocatalysts has proven transformative. For instance, a bifunctional cinchona/thiourea organocatalyst can activate both the 2-nitrogalactal donor and the nucleophilic acceptor, creating a highly organized transition state that directs the nucleophile to attack from the α-face, leading to excellent α-selectivity.[1] This approach is particularly valuable for synthesizing α-linked glycopeptides, such as mucin-type cores.[1][9]
Caption: Generalized mechanism of the Michael addition to a 2-nitro-d-galactal.
Quantitative Data: Glycosylation of 2-Nitrogalactals
The efficiency and stereoselectivity of these glycosylation reactions are highly dependent on the nucleophile (acceptor) and reaction conditions. The following table summarizes representative data from organocatalyzed additions to a protected 2-nitro-d-galactal donor.
| Glycosyl Acceptor | Catalyst Loading (mol %) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 30 | 85 | >20:1 | [1] |
| N-Boc-L-serine methyl ester | 30 | 80 | 6:1 | [1] |
| N-Boc-L-threonine methyl ester | 30 | 78 | 8:1 | [1] |
| Cholesterol | 30 | 90 | >20:1 | [1] |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 30 | 75 | >20:1 | [1] |
Cycloaddition Reactions
The electron-deficient double bond of 2-nitroglycals also makes them suitable partners in cycloaddition reactions, a powerful strategy for constructing cyclic and polycyclic systems.[10][11] While less common than Michael additions, these reactions offer pathways to unique molecular architectures.
The most relevant cycloadditions for nitroalkenes are [4+2] (Diels-Alder type) and [3+2] dipolar cycloadditions. In a [4+2] reaction, the 2-nitroglycal can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The regioselectivity and stereoselectivity are governed by frontier molecular orbital interactions.[12] DFT computational studies on related conjugated nitroalkenes suggest that various cycloaddition pathways, including [2+1] and [4+1], can be competitive depending on the substitution pattern.[13]
Synthesis of 2-Nitro-d-galactal Derivatives
A robust and reliable synthesis of the 2-nitroglycal starting material is paramount. A highly efficient and mild method has been developed that avoids the harsh conditions of older nitration protocols.[14][15][16]
Caption: Workflow for the synthesis of 2-nitroglycals from protected glycals.
Experimental Protocol: Synthesis of 3,4,6-Tri-O-acetyl-2-nitro-D-galactal
This protocol is adapted from the method developed by Vankar and coworkers, which provides a high-yielding and reliable route to 2-nitroglycals under mild conditions.[15][16]
Materials:
-
Tri-O-acetyl-D-galactal (1.0 equiv)
-
Tetrabutylammonium nitrate (TBAN) (1.1 equiv)
-
Trifluoroacetic anhydride (TFAA) (1.1 equiv)
-
Triethylamine (Et₃N) (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the protected glycal (1.0 equiv) and TBAN (1.1 equiv).
-
Solvent Addition: Add anhydrous CH₂Cl₂ to dissolve the solids (approx. 8 mL per mmol of glycal).
-
Initial Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
TFAA Addition: Add TFAA (1.1 equiv) dropwise to the stirred solution over 5 minutes. The solution may change color.
-
Warming and Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 1 hour.
-
Reaction Monitoring (Self-Validation): Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The starting glycal should be fully consumed before proceeding.
-
Second Cooling: Once the starting material is consumed, cool the reaction vessel back to 0°C.
-
Elimination Step: Slowly add Et₃N (1.0 equiv) to the reaction mixture. A precipitate may form.
-
Final Stirring: Stir the reaction mixture at 0°C for an additional 15 minutes.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-nitro-d-galactal derivative.
Applications in Drug Development and Chemical Biology
The unique reactivity of 2-nitro-d-galactal derivatives makes them valuable precursors for compounds of significant biological interest.
-
Synthesis of Mucin Core Structures: Mucin-type O-glycans are critical in cell recognition and signaling. The stereoselective glycosylation of serine and threonine derivatives with 2-nitrogalactals provides a direct route to key mucin core building blocks (e.g., Core 1, 6, and 7) for use in glycopeptide synthesis.[1][5][9]
-
Access to Aminosugars: The nitro group is a masked amine. Its reduction, typically using hydrogenolysis (H₂, Pd/C) or chemical reducing agents, followed by N-acetylation, yields 2-acetamido-2-deoxy galactosides, which are fundamental components of many natural products and pharmaceuticals.[2][14]
-
Probes for Biological Systems: The d-galactal scaffold itself is a promising galactose mimic. C-3 substituted d-galactal derivatives have been designed as selective ligands for galectin-8, a protein involved in tumor progression, demonstrating the potential for these scaffolds in developing chemical probes and therapeutic leads.[17][18][19] The introduction of a nitro group offers a route to further functionalization and diversification of such ligands.
Caption: Synthetic pathway from a 2-nitro-d-galactal to a mucin core structure.
Conclusion and Future Outlook
2-Nitro-d-galactal derivatives stand as a testament to the power of strategic functional group placement in synthetic chemistry. The electron-withdrawing nitro group transforms the otherwise conventional glycal into a highly reactive and versatile electrophile, enabling a host of stereocontrolled transformations. Their utility in the stereoselective synthesis of O-glycosides, particularly α-linked glyco-amino acids, has solidified their role as indispensable tools for constructing complex glycopeptides and other biologically relevant molecules. As the demand for sophisticated carbohydrate-based therapeutics and biological probes continues to grow, the unique and powerful reactivity profile of 2-nitro-d-galactal derivatives ensures they will remain at the forefront of innovation in medicinal chemistry and chemical biology.
References
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Synthesis of 2-Nitroglycals from Glycals Using the Tetrabutylammonium Nitrate–Trifluoroacetic Anhydride–Triethylamine Reagent System and Base-Catalyzed Ferrier Rearrangement of Acetylated 2-Nitroglycals. (n.d.). Academia.edu. Retrieved February 22, 2026, from [Link]
-
Dharuman, S., Gupta, P., Kancharla, P. K., & Vankar, Y. D. (2013). Synthesis of 2-Nitroglycals from Glycals Using the Tetrabutylammonium Nitrate–Trifluoroacetic Anhydride–Triethylamine Reagent System and Base-Catalyzed Ferrier Rearrangement of Acetylated 2-Nitroglycals. The Journal of Organic Chemistry, 78(17), 8442–8450. [Link]
-
Dharuman, S., Gupta, P., Kancharla, P. K., & Vankar, Y. D. (2013). Synthesis of 2-nitroglycals from glycals using the tetrabutylammonium nitrate-trifluoroacetic anhydride-triethylamine reagent system and base-catalyzed Ferrier rearrangement of acetylated 2-nitroglycals. The Journal of Organic Chemistry, 78(17), 8442–8450. [Link]
-
Synthesis of 2-Nitroglycals from Glycals Using the Tetrabutylammonium Nitrate–Trifluoroacetic Anhydride–Triethylamine Reagent System and Base-Catalyzed Ferrier Rearrangement of Acetylated 2-Nitroglycals | The Journal of Organic Chemistry. (2013, August 9). ACS Publications. [Link]
-
Peng, P., Geng, Y., Göttker-Schnetmann, I., & Schmidt, R. R. (2015). 2-Nitro-thioglycosides: α- and β-selective generation and their potential as β-selective glycosyl donors. Organic Letters, 17(6), 1421–1424. [Link]
-
Peng, P., Geng, Y., Göttker-Schnetmann, I., & Schmidt, R. R. (2015). 2-Nitro-thioglycosides: α- and β-Selective Generation and Their Potential as β-Selective Glycosyl Donors. Organic Letters, 17(6), 1421–1424. [Link]
-
Peng, P., Geng, Y., Göttker-Schnetmann, I., & Schmidt, R. R. (2015). 2-Nitro-thioglycosides : α- and β-Selective Generation and Their Potential as β-Selective Glycosyl Donors. KOPS. [Link]
-
Adamo, M. F. A., & McDonnell, C. (2016). Stereoselective Glycosylation of 2-Nitrogalactals Catalyzed by a Bifunctional Organocatalyst. Organic Letters, 18(17), 4412–4415. [Link]
-
Geiger, J., Reddy, B. G., Winterfeld, G. A., Weber, R., Przybylski, M., & Schmidt, R. R. (2007). Glycal Glycosylation and 2-Nitroglycal Concatenation, a Powerful Combination for Mucin Core Structure Synthesis. The Journal of Organic Chemistry, 72(13), 4929–4938. [Link]
-
Reddy, B. G., & Schmidt, R. R. (2008). 2-Nitroglycals: versatile intermediates for efficient and highly stereoselective base-catalyzed glycoside bond formations. Nature Protocols, 3(1), 114–121. [Link]
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Stereoselective. (n.d.). Retrieved February 22, 2026, from [Link]
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Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism. YouTube. [Link]
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Ashenhurst, J. (2025, April 10). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
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Sörme, P., Kahl-Knutsson, B., Wellmar, U., Magnusson, A., Håkansson, M., Suree, N., Linse, S., Nilsson, U. J., & Leffler, H. (2021). Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain. ACS Medicinal Chemistry Letters, 12(11), 1735–1741. [Link]
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Michael addition reaction. (2024, February 1). Wikipedia. [Link]
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Titov, A. A., & Belyakov, P. A. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Encyclopedia.pub. [Link]
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Kącki, S., & Fryźlewicz, A. (2019). and [4 + 1]-cycloaddition mechanisms in reactions of conjugated nitroalkenes with dichlorocarbene in the light of a DFT computational study. Monatshefte für Chemie - Chemical Monthly, 150(7), 1237–1244. [Link]
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Demapan, K., & Jasiński, R. (2022). The Puzzle of the New Type of Intermediate in the Course of [2 + 2] Cycloaddition with the Participation of Conjugated Nitroalkenes: MEDT Computational Study. International Journal of Molecular Sciences, 23(19), 11956. [Link]
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Hunt, I. (2023, March 10). Cycloaddition Reactions. ChemTalk. [Link]
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Binkley, R. W., & Binkley, E. R. (2022, September 13). II. Reaction Mechanisms. Chemistry LibreTexts. [Link]
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Regioselectivity, stereoselectivity, and stereospecificity. (n.d.). Khan Academy. Retrieved February 22, 2026, from [Link]
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Possible mechanism of asymmetric nitroaldol reaction. This mechanism... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Sörme, P., Kahl-Knutsson, B., Wellmar, U., Magnusson, A., Håkansson, M., Suree, N., Linse, S., Nilsson, U. J., & Leffler, H. (2021). Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain. ACS Medicinal Chemistry Letters, 12(11), 1735–1741. [Link]
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Dong, C. Z., & Chung, W. G. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 34(11), 2239–2253. [Link]
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Sörme, P., et al. (2021). Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain. ResearchGate. [Link]
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Special Issue: Nitro Group Containing Drugs. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]
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Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (n.d.). Frontiers Research Topic. Retrieved February 22, 2026, from [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]
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Dehaen, W., & Bakulev, V. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3591. [Link]
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Zhang, H., et al. (2021). Recent advances in nitro-involved radical reactions. Organic Chemistry Frontiers. [Link]
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Campos, P. J., et al. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]
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Advanced Synthesis and Reactivity of 2-Nitrogalactals: A Technical Guide
Executive Summary & Strategic Importance
2-Nitrogalactals (specifically 3,4,6-tri-O-protected-2-nitro-D-galactal) represent a critical class of "chimeric" carbohydrate synthons.[1] Unlike their parent glycals, the introduction of a nitro group at the C-2 position transforms the electron-rich enol ether into an electron-deficient nitroalkene .[1]
This electronic inversion creates a potent Michael acceptor , allowing for the stereoselective introduction of nucleophiles (O-, N-, S-, and C-nucleophiles) at the anomeric center (C-1).[1] This pathway is the industry "gold standard" for synthesizing
This guide details the synthesis of 2-nitrogalactal via the modified acetyl nitrate route and the modern tetrabutylammonium nitrate (TBAN) method, emphasizing the mechanistic causality required for reproducible scale-up.[1]
Synthetic Pathways: Comparative Analysis
The synthesis of 2-nitrogalactal hinges on a two-step sequence: Nitration of the glycal double bond to form a saturated intermediate, followed by Elimination to restore the double bond with the nitro functionality.
The Pathways[1][2]
-
Classical Route (Acetyl Nitrate): Uses
and acetic anhydride ( ).[1][2][3] -
Modern Route (TBAN/TFAA): Uses Tetrabutylammonium nitrate and Trifluoroacetic anhydride.[1][2][4]
Mechanistic Visualization[1][2]
The following diagram illustrates the divergence between the classical and modern routes and their convergence at the elimination step.
Caption: Figure 1. Convergent synthesis of 2-nitrogalactal via Acetyl Nitrate (Classical) and TBAN (Modern) pathways.[1][2]
Detailed Experimental Protocols
Protocol A: The "Schmidt" Method (Acetyl Nitrate)
Best for: Cost-sensitive bulk preparation where safety protocols for nitration are strictly enforced.[1][2]
Safety Warning: Acetyl nitrate is explosive.[1][2][3] Never mix
Reagents:
-
3,4,6-Tri-O-acetyl-D-galactal (10 mmol)[1]
-
Fuming
(free of nitrogen oxides)[1][2] -
Acetic Anhydride (
)[1][2] -
Triethylamine (
)[1][2][4]
Step-by-Step Workflow:
-
Reagent Generation (In Situ):
-
Nitration (Electrophilic Addition):
-
Quench & Workup:
-
Elimination:
Protocol B: The TBAN/TFAA Method
Best for: High-value synthesis requiring mild conditions and high regioselectivity.[1]
Reagents:
Step-by-Step Workflow:
-
Dissolve Galactal (1 mmol) and TBAN (1.5 mmol) in dry DCM.
-
Cool to 0°C.
-
Stir for 2-4 hours.
-
One-Pot Elimination: Add
(3 eq) directly to the reaction mixture and warm to room temperature.
Reactivity Profile: The Michael Addition Manifold
Once synthesized, 2-nitrogalactal is primarily used to synthesize
Mechanism of Action[1]
-
Base Catalysis: A base deprotonates the alcohol (acceptor).[1][2]
-
Michael Addition: The alkoxide attacks C-1 from the
-face (axial attack) due to the anomeric effect and steric shielding of the -face by the C-2 nitro group.[1] -
Protonation: The resulting nitronate anion is protonated at C-2.[1][2]
Data Summary: Yield Comparison
| Entry | Method | Reagents | Yield (Step 1) | Yield (Overall) | Selectivity ( |
| 1 | Classical | ~65-75% | 50-60% | N/A (Olefin) | |
| 2 | Modern | TBAN/TFAA | >85% | 75-82% | N/A (Olefin) |
| 3 | Glycosylation | 2-Nitrogalactal + ROH | - | 70-90% | >10:1 ( |
Reaction Manifold Diagram
Caption: Figure 2. Transformation of 2-nitrogalactal into GalNAc derivatives via Michael addition and subsequent reduction.
Troubleshooting & Quality Control
To ensure scientific integrity, the following self-validating checks must be performed:
-
Instability of the Intermediate: The saturated 2-nitro-1-acetate intermediate is prone to "retro-Henry" type decomposition.[1] Action: Do not store the intermediate. Proceed immediately to the elimination step (Step 4 in Protocol A).[1][2]
-
Regioselectivity Check (NMR):
-
2-Nitrogalactal: Look for the singlet olefinic proton at C-1 (
~8.0-8.2 ppm in ).[1][2] The disappearance of the C-2 proton signal from the starting galactal is the primary indicator of success.[1] -
IR Spectroscopy: A strong asymmetric stretching band for the nitro group appears at ~1530-1550
.[1][2]
-
-
Water Sensitivity: The TBAN/TFAA reaction is sensitive to moisture.[1][2] Use strictly anhydrous DCM.[1][2] If the yield drops, check the water content of the solvent.
References
-
Reddy, B. G., & Schmidt, R. R. (2008).[1][2][9] 2-Nitroglycals: versatile intermediates for efficient and highly stereoselective base-catalyzed glycoside bond formations.[1][2][9][10] Nature Protocols.[1][2][9] [Link]
-
Winterfeld, G. A., & Schmidt, R. R. (2001).[1][2] Nitroglycal Concatenation: A Broadly Applicable and Efficient Approach to the Synthesis of Complex O-Glycans.[1] Angewandte Chemie International Edition.[1][7] [Link]
-
Dahmén, S., et al. (2013).[1][2] Synthesis of 2-Nitroglycals from Glycals Using the Tetrabutylammonium Nitrate-Trifluoroacetic Anhydride-Triethylamine Reagent System. The Journal of Organic Chemistry.[1][2][6][11] [Link]
-
Gong, Y., et al. (2000).[1][2][7] Nitro sugar synthesis.[1][2][6][9][12][13] Organic Reactions.[1][2][3][6][7][8][9][11][12][13][14] [Link](General reference for nitro-sugar reactivity).
-
Linker, T. (2002).[1][2] Radical Reactions in Carbohydrate Synthesis.[1][2] Chemical Reviews.[1][2] [Link]
Sources
- 1. Recent Advances in Chemical Synthesis of Amino Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. Acetyl nitrate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. Michael Addition [organic-chemistry.org]
- 8. Glycosyl nitrates in synthesis: streamlined access to glucopyranose building blocks differentiated at C-2† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Nitroglycals: versatile intermediates for efficient and highly stereoselective base-catalyzed glycoside bond formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-nitroglycals as powerful glycosyl donors: application in the synthesis of biologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 12. Amino sugar - Wikipedia [en.wikipedia.org]
- 13. Investigation of Glycosyl Nitrates as Building Blocks for Chemical Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Stereochemical Properties and Synthetic Utility of 2-Nitro-D-Galactal Intermediates
Executive Summary
2-Nitro-D-galactal is a highly functionalized carbohydrate enol ether that serves as a critical "chiral template" in the synthesis of complex amino sugars, particularly 2-amino-2-deoxy-D-galactose (GalNAc) derivatives found in mucin-type glycoproteins.[1][2] Unlike simple glycals, the introduction of a nitro group at the C-2 position radically alters the electronic landscape of the pyranose ring, transforming it into a potent Michael acceptor. This guide provides a deep technical analysis of its stereochemical behavior, focusing on its half-chair conformation, the facial selectivity of nucleophilic attacks, and the downstream reduction pathways that define its utility in drug development.
Structural and Conformational Analysis
The Nitro-Glycal Scaffold
The core structure of 2-nitro-D-galactal is derived from D-galactal by substituting the vinylic proton at C-2 with a nitro (
Conformational Dynamics
2-Nitro-D-galactal adopts a distorted half-chair conformation , typically designated as
-
Planarity: The C-1, C-2, C-3, and O-5 atoms lie roughly in a plane, while C-4 and C-5 deviate above and below this plane.[1]
-
Nitro Group Orientation: The nitro group at C-2 is
hybridized and coplanar with the C-1=C-2 double bond to maximize conjugation.[1] This planarity creates a distinct "flat" region on the pyranose ring. -
Stereochemical Bias: The C-4 substituent in galactose is axial. In the
conformation, the pseudo-axial orientation of the C-4 benzyloxy (or acetoxy) group exerts steric influence on the top face ( -face) of the molecule. This steric shielding is a primary driver for the observed -facial selectivity during addition reactions.
Synthesis of 2-Nitro-D-Galactal[1][3]
The synthesis is a robust, self-validating protocol involving nitration followed by elimination. The most reliable method utilizes a "one-pot" transformation starting from protected galactal (e.g., 3,4,6-tri-O-benzyl-D-galactal).[1]
Reaction Mechanism[4][5][6]
-
Nitration: Electrophilic addition of a nitronium equivalent (from
/ ) to the electron-rich double bond of the galactal forms a 2-nitro-1-acetate intermediate.[1] -
Elimination: Treatment with a base triggers the elimination of acetic acid, re-establishing the double bond to yield the 2-nitro-galactal.
Diagram: Synthetic Workflow
[1]
Stereocontrolled Reactivity: The Michael Addition
The defining reaction of 2-nitro-D-galactal is the base-catalyzed Michael addition of nucleophiles (alcohols, thiols) to the C-1 position.[1]
Mechanism and Facial Selectivity
The reaction proceeds via a conjugate addition mechanism:[3]
-
Nucleophilic Attack: The alkoxide nucleophile attacks the electrophilic C-1.
-
Nitronate Intermediate: The negative charge is delocalized onto the nitro group, forming a stabilized nitronate intermediate.
-
Protonation: The nitronate is protonated at C-2 to generate the saturated glycoside.
Stereochemical Outcome:
The reaction is highly
-
Cause: The nucleophile approaches from the bottom face (
-face) to avoid the steric bulk of the C-3 and C-4 substituents on the top face ( -face). -
Result: This yields 2-nitro-
-D-galactopyranosides, which are precursors to -linked amino sugars (e.g., Tn antigen).[1]
Diagram: Stereochemical Pathway
[1]
Downstream Transformations: Reduction to Amino Sugars
The 2-nitro-galactoside intermediates are direct precursors to 2-amino-2-deoxy-sugars.[1] The stereochemistry of the C-2 center is established during the reduction of the nitro group.
Reduction Stereoselectivity
Reducing the nitro group to an amine (or acetamide) converts the C-2 center from
-
Galacto-Configuration (Equatorial Amine): Under most conditions (e.g.,
, Hydrogenation), the reduction favors the formation of the equatorial amine . This retains the D-galacto configuration.[1] -
Talo-Configuration (Axial Amine): In specific acidic conditions or with bulky protecting groups, the axial amine (D-talose derivative) can be formed, though this is less common for galactal derivatives compared to glucal ones.[1]
Quantitative Comparison of Reduction Methods
| Method | Reagents | Primary Product | Stereoselectivity (Gal:Tal) | Notes |
| Catalytic Hydrogenation | 2-Amino-Galactose | >95:5 | Cleanest method; preserves | |
| Borohydride Reduction | 2-Amino-Galactose | ~90:10 | Rapid; compatible with benzyl ethers.[1][2] | |
| Zinc Reduction | 2-Amino-Galactose | Variable | Can lead to epimerization if not strictly controlled.[1][2] |
Experimental Protocols
Protocol A: Synthesis of 3,4,6-Tri-O-benzyl-2-nitro-D-galactal
Objective: Preparation of the Michael acceptor from commercially available galactal.[1]
-
Preparation: Dissolve 3,4,6-tri-O-benzyl-D-galactal (1.0 eq) in acetonitrile.
-
Nitration: Add ceric ammonium nitrate (CAN) (2.5 eq) and sodium nitrite (
) (1.5 eq) at 0°C. Stir for 4 hours. Note: This generates the 2-nitro-1-nitrate intermediate.[1] -
Elimination: Add acetyl chloride (1.0 eq) followed by triethylamine (3.0 eq) dropwise. The solution will darken.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Flash chromatography (Hexane/EtOAc 4:1) yields the yellow crystalline solid (Yield: ~75%).[1]
Protocol B: Stereoselective Michael Addition (Synthesis of Mucin Core Precursor)
Objective: Synthesis of 2-nitro-
-
Setup: In a flame-dried flask, dissolve 2-nitro-galactal (1.0 eq) and the acceptor alcohol (e.g., Fmoc-Ser-OBn, 1.2 eq) in dry DCM.
-
Catalysis: Add a catalytic amount of base (e.g.,
or a chiral thiourea catalyst for higher precision) (0.1 eq).[1] -
Reaction: Stir at room temperature for 12 hours. Monitor by TLC (disappearance of yellow nitro-alkene spot).[1]
-
Validation:
-NMR should show a small coupling constant ( ) characteristic of the -anomer.
References
-
Reddy, B. G., & Schmidt, R. R. (2008).[1] 2-Nitroglycals: versatile intermediates for efficient and highly stereoselective base-catalyzed glycoside bond formations.[1] Nature Protocols. Link
-
Lafuente, A., et al. (2019).[1][2] Ferrier rearrangement of 2-nitro glycals promoted by magnetic nanocatalysts.[1] Frontiers in Chemistry. Link
-
Liu, F. W., et al. (2006).[1][4] Highly stereoselective synthesis and structural characterization of new amino sugar derivatives. Carbohydrate Research.[4] Link
-
Winterfeld, G. A., & Schmidt, R. R. (2001).[1] Nitroglycals - Synthesis and Reactions.[1] Angewandte Chemie International Edition. Link
-
Galan, M. C., et al. (2016).[1] Stereoselective Glycosylation of 2-Nitrogalactals Catalyzed by a Bifunctional Organocatalyst. Organic Letters. Link[1]
Sources
- 1. synthose.com [synthose.com]
- 2. Frontiers | Synthesis of 2-Nitro-2,3-Unsaturated Glycosides by a Nanomagnetic Catalyst Fe3O4@C@Fe(III) [frontiersin.org]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Highly stereoselective synthesis and structural characterization of new amino sugar derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of 2-Nitro-Glycal Synthesis: From Volatile Nitrates to Catalytic Precision
This guide outlines the historical evolution and technical methodology for synthesizing 2-nitro-glycals, a critical class of carbohydrate intermediates used to access 2-amino sugars and branched-chain glycosides.
Executive Summary
2-Nitro-glycals (1,2-dideoxy-2-nitro-hex-1-enopyranoses) are versatile "sugar enol ethers" possessing a nitro group at the C-2 position. Unlike standard glycals, the electron-withdrawing nitro group inverts the electronic demand of the double bond, transforming the C-1 position into a potent electrophile. This unique reactivity makes them indispensable Michael acceptors for synthesizing 2-amino-2-deoxy sugars (e.g., glycosyl amino acids, aminoglycoside antibiotics) via nucleophilic addition.
This guide traces the synthetic evolution from hazardous "direct nitration" protocols to modern, self-validating catalytic systems, providing researchers with actionable, high-integrity methodologies.
Part 1: The Mechanistic Foundation
To synthesize a 2-nitro-glycal, one must overcome the inherent instability of the vinyl nitro moiety. The synthesis generally follows one of two mechanistic pathways:
-
Addition-Elimination (The Classic Route): Nitration of a glycal to form a saturated 2-nitro-1-glycosyl nitrate, followed by base-induced elimination of nitrous acid (
) or acetic acid ( ). -
Direct Vinyl Nitration (The Modern Route): Direct substitution of the vinylic proton using nitronium equivalents under non-acidic conditions.
Mechanistic Pathway Diagram
The following diagram illustrates the divergence between the classical and modern routes.
Figure 1: Mechanistic divergence between classical addition-elimination and modern direct nitration.
Part 2: Historical Evolution & Methodologies
Era 1: The Acetyl Nitrate Method (Classical)
Historical Context: Early attempts by Lemieux and others utilized acetyl nitrate (generated in situ from fuming nitric acid and acetic anhydride). While effective, this method is fraught with safety risks due to the explosive nature of dry acetyl nitrate and the formation of unstable glycosyl nitrate byproducts.
Scientific Critique:
-
Pros: Readily available reagents.
-
Cons: Low regioselectivity; formation of 2-nitro-glycosyl nitrates requires a second elimination step; high explosion hazard.
Era 2: The Schmidt Elimination Strategy
The Breakthrough: R.R. Schmidt and colleagues refined the process by isolating the nitro-saturated intermediate and subjecting it to controlled elimination. This separated the hazardous nitration step from the delicate double-bond formation.
Key Insight: The use of mild bases (like diethylamine) prevents the polymerization of the sensitive 2-nitro-glycal product.
Era 3: The Vankar System (Modern Standard)
The Innovation: In 2013, Yashwant D. Vankar’s group introduced the Tetrabutylammonium Nitrate (TBAN) / Trifluoroacetic Anhydride (TFAA) system.
-
Mechanism: TBAN and TFAA generate a reactive nitronium species (
) in the presence of triethylamine ( ). -
Advantage: This is a "one-pot" transformation that avoids strong acids, preserving acid-sensitive protecting groups (e.g., TBDMS, isopropylidene).
Part 3: Technical Protocols
Note: All procedures must be performed in a fume hood. Nitro compounds are potentially explosive.
Protocol A: The Modern Standard (TBAN/TFAA Method)
Recommended for high-value substrates due to mild conditions.
Reagents:
-
Starting Glycal (e.g., 3,4,6-tri-O-acetyl-D-glucal)
-
Tetrabutylammonium nitrate (TBAN)[1]
-
Trifluoroacetic anhydride (TFAA)[1]
-
Triethylamine (
)[1][2] -
Solvent: Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Dissolve the glycal (1.0 equiv) and TBAN (1.5 equiv) in anhydrous DCM under an inert atmosphere (
). -
Activation: Cool the solution to 0°C. Add TFAA (1.5 equiv) dropwise.
-
Observation: The solution may darken slightly as the nitronium species generates.
-
-
Elimination: After 30 minutes, add
(2.5 equiv) dropwise at 0°C.-
Mechanistic Note: The base promotes the elimination of the trifluoroacetate leaving group to reform the double bond.
-
-
Completion: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product (2-nitro-glycal) will appear as a UV-active spot with a lower
than the starting glycal. -
Workup: Quench with water. Extract with DCM. Wash with brine.[3] Dry over
.[3] -
Purification: Flash column chromatography on silica gel.
Data Summary Table: Method Comparison
| Parameter | Classical (Acetyl Nitrate) | Schmidt (Elimination) | Modern (TBAN/TFAA) |
| Reagent Safety | Low (Explosive potential) | Moderate | High (Stable salts) |
| Step Count | 2 (Nitration + Elimination) | 2 (Isolated Intermediate) | 1 (One-pot) |
| Yield (Typical) | 40–55% | 60–70% | 75–88% |
| Acid Tolerance | Poor (Strong Acid) | Moderate | Excellent (Buffered) |
Part 4: Strategic Applications (Why We Synthesize Them)
The 2-nitro-glycal is not the final target; it is a "loaded spring" for molecular complexity. The nitro group activates C-1 for nucleophilic attack, allowing for the stereoselective installation of amino groups.
Workflow: Synthesis of 2-Amino Sugars
The most common application is the synthesis of 2-amino-2-deoxy-glycosides (e.g., for O-linked glycoproteins).
Figure 2: Conversion of 2-nitro-glycals to biologically active 2-amino sugars.
Key Mechanistic Feature: The addition of alcohol (ROH) to the 2-nitro-glycal is thermodynamically controlled.
-
Equatorial Attack: Favored in many conditions, leading to
-glucosides (gluco-configuration). -
Axial Attack: Can be promoted by specific steric constraints or solvent effects (manno-configuration).
References
-
Dharuman, S., Gupta, P., Kancharla, P. K., & Vankar, Y. D. (2013). Synthesis of 2-Nitroglycals from Glycals Using the Tetrabutylammonium Nitrate–Trifluoroacetic Anhydride–Triethylamine Reagent System.[4][5][6] The Journal of Organic Chemistry, 78(17), 8442–8450.
-
Schmidt, R. R., & Vankar, Y. D. (2008).[7] 2-Nitroglycals as Powerful Glycosyl Donors: Application in the Synthesis of Biologically Important Molecules.[7][8] Accounts of Chemical Research, 41(8), 1059–1073.[7]
-
Reddy, B. G., & Schmidt, R. R. (2008). 2-Nitroglycals: versatile intermediates for efficient and highly stereoselective base-catalyzed glycoside bond formations.[7][9] Nature Protocols, 3(1), 114–121.
-
[9]
-
-
Lichtenthaler, F. W. (2002). The Key Sugars of Biomass: Availability, Present Non-Food Uses and Potential for Future Development.[10] Biotechnology of Antibiotics, 227-288. (Contextual grounding on nitro-sugar precursors).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-nitroglycals from glycals using the tetrabutylammonium nitrate-trifluoroacetic anhydride-triethylamine reagent system and base-catalyzed Ferrier rearrangement of acetylated 2-nitroglycals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Synthesis of 2-Nitroglycals from Glycals Using the Tetrabutylammonium Nitrate–Trifluoroacetic Anhydride–Triethylamine Reagent System and Base-Catalyzed Ferrier Rearrangement of Acetylated 2-Nitroglycals [academia.edu]
- 7. 2-nitroglycals as powerful glycosyl donors: application in the synthesis of biologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Nitroglycals: versatile intermediates for efficient and highly stereoselective base-catalyzed glycoside bond formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Using 3,4,6-Tri-o-benzyl-2-nitro-d-galactal for amino sugar synthesis
Application Note: High-Precision Synthesis of 2-Amino-2-Deoxy-D-Galactose Derivatives via 3,4,6-Tri-O-benzyl-2-nitro-D-galactal
Executive Summary
The synthesis of 2-amino-2-deoxy sugars, particularly
This guide details the utilization of This compound as a versatile "umpolung" reagent.[1] Unlike standard glycals, the electron-withdrawing nitro group at C-2 renders the C-1 position highly electrophilic, enabling base-catalyzed Michael additions under mild conditions. This approach allows for the stereoselective installation of O-, S-, or C-glycosidic bonds followed by a reductive transformation to the acetamido functionality, providing a streamlined route to complex glycoconjugates.
The Nitro-Glycal Advantage: Mechanistic Insight
Standard glycals are electron-rich enol ethers. To react with nucleophiles, they typically require electrophilic activation (e.g., iodonium ions).
In contrast, 2-nitrogalactal functions as a Michael acceptor (nitroalkene).
-
Electrophilicity: The nitro group pulls electron density, making C-1 susceptible to nucleophilic attack.
-
Stereocontrol: The stereoselectivity is governed by the thermodynamic stability of the intermediate nitronate and the steric influence of the C-3 benzyloxy group.
-
Versatility: The resulting 2-deoxy-2-nitro-glycoside is a "masked" amino sugar. The nitro group serves as a non-participating precursor to the amine.
Protocol A: Synthesis of the Reagent
Target: Preparation of this compound from 3,4,6-Tri-O-benzyl-D-galactal. Note: This protocol utilizes a one-pot nitration-elimination sequence developed by the Schmidt group.
Reagents:
-
3,4,6-Tri-O-benzyl-D-galactal[2][]
-
Acetyl nitrate (generated in situ from HNO3/Ac2O) or Ammonium cerium(IV) nitrate (CAN) / NaNO2
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Nitration:
-
Dissolve 3,4,6-Tri-O-benzyl-D-galactal (1.0 equiv) in anhydrous MeCN at -20°C.
-
Add Iodine (catalytic) and Sodium Nitrite (NaNO2, 3.0 equiv).
-
Add CAN (3.0 equiv) portion-wise. Stir for 2–4 hours until the starting material is consumed (TLC check).
-
Mechanism:[][4][5][6][7][8][9][10] This forms the 2-nitro-1-acetate intermediate (addition of NO2 and OAc across the double bond).
-
-
Elimination:
-
Without isolation, treat the reaction mixture with a base, typically Triethylamine (Et3N) or DABCO (2.0 equiv).
-
Allow the reaction to warm to room temperature. The base promotes the elimination of acetic acid, re-establishing the double bond to form the 2-nitrogalactal.
-
-
Work-up:
-
Dilute with EtOAc, wash with saturated NaHCO3 and brine.
-
Dry over Na2SO4 and concentrate.[8]
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product is a yellow crystalline solid or syrup.
-
Protocol B: Stereoselective Michael Addition ("The Entry")
Target: Synthesis of 2-deoxy-2-nitro-O-glycosides.[11][12]
Critical Factor: Base strength determines stereoselectivity (
Table 1: Stereoselectivity Optimization
| Nucleophile | Base Catalyst | Solvent | Major Anomer | Yield (Typical) |
| Primary Alcohol | NaH (Strong) | THF/DCM | >80% | |
| Primary Alcohol | K2CO3 (Weak) | MeCN | 60-75% | |
| Serine/Threonine | NaH / LiOtBu | THF | 70-85% |
Procedure (Example:
-
Preparation: Dissolve the acceptor (e.g.,
-Fmoc-Ser-OtBu) (1.2 equiv) in anhydrous THF under Argon. -
Activation: Add NaH (catalytic, 0.2 equiv) at -20°C. Stir for 15 mins.
-
Addition: Add a solution of This compound (1.0 equiv) in THF dropwise.
-
Reaction: Stir at -20°C to 0°C for 3 hours. The color usually shifts as the Michael adduct forms.
-
Quench: Add solid NH4Cl, filter, and concentrate.
-
Result: The product is the 2-deoxy-2-nitro-
-D-galactopyranoside.
Protocol C: Reduction to GalNAc ("The Exit")
Target: Conversion of the 2-nitro group to the 2-acetamido group (
Reagents:
-
Zinc dust (activated)
-
Acetic Anhydride (Ac2O)
-
Acetic Acid (AcOH)
-
THF or Ethanol
Step-by-Step Procedure:
-
Dissolution: Dissolve the 2-deoxy-2-nitro-glycoside (from Protocol B) in a mixture of THF/AcOH/Ac2O (ratio 10:2:1).
-
Reduction: Add activated Zinc dust (excess, ~10-20 equiv) at 0°C.
-
Reaction: Stir vigorously at room temperature for 6–12 hours.
-
Monitoring: TLC should show the disappearance of the non-polar nitro compound and the appearance of the more polar acetamide.
-
Note: The reaction proceeds via the amine, which is immediately acetylated by the Ac2O present in situ.
-
-
Work-up: Filter through a pad of Celite to remove Zinc. Concentrate the filtrate. Co-evaporate with toluene to remove acetic acid.
-
Final Product: The resulting residue is the protected 2-acetamido-2-deoxy-D-galactopyranoside (GalNAc derivative).
Pathway Visualization
The following diagram illustrates the complete workflow from the glycal precursor to the final GalNAc conjugate.
Figure 1: Synthetic pathway for GalNAc derivatives using 2-nitrogalactal. The route features a base-catalyzed Michael addition followed by reductive acetylation.
Troubleshooting & Expert Tips
-
Reagent Stability: 2-nitrogalactals are generally stable crystalline solids but should be stored at -20°C. They are sensitive to light over long periods.
-
Base Selection: If the
-selectivity is poor with NaH, try using Lithium tert-butoxide (LiOtBu) . The lithium cation often coordinates with the nitro group and the ring oxygen, enhancing facial selectivity. -
Incomplete Reduction: If the Zinc reduction stalls (forming the hydroxylamine intermediate), add a few drops of saturated CuSO4 solution to activate the Zinc, or switch to hydrogenation (H2, Pd/C, Ac2O).
-
Safety: Nitro-glycals are energetic compounds. While stable on a small scale, avoid excessive heating during the elimination step.
References
-
Schmidt, R. R., & Vankar, Y. D. (2008).[12] 2-Nitroglycals as Powerful Glycosyl Donors: Application in the Synthesis of Biologically Important Molecules.[6][11][12] Accounts of Chemical Research, 41(8), 1059–1073.[12] [Link]
-
Reddy, B. G., & Schmidt, R. R. (2008). 2-Nitroglycals: versatile intermediates for efficient and highly stereoselective base-catalyzed glycoside bond formations.[1][11][12][13] Nature Protocols, 3(1), 114–121. [Link][1]
-
Winterfeld, G. A., & Schmidt, R. R. (2001). Nitroglycals: Synthesis and Application in Glycosidic Bond Formation. Angewandte Chemie International Edition, 40(14), 2654–2657. [Link]
-
Perry, M. B., & Webb, A. C. (1968). Synthesis of 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose. Canadian Journal of Chemistry, 46(15), 2481–2484. [Link]
Sources
- 1. 2-Nitroglycals: versatile intermediates for efficient and highly stereoselective base-catalyzed glycoside bond formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anaxlab.com [anaxlab.com]
- 4. Nitrite reverses nitroglycerin tolerance via repletion of a nitrodilator-activated nitric oxide store in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-nitroglycals as powerful glycosyl donors: application in the synthesis of biologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glycal glycosylation and 2-nitroglycal concatenation, a powerful combination for mucin core structure synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-amino-2-deoxy-D-galactose precursors
Application Note: Strategic Synthesis of 2-Amino-2-Deoxy-D-Galactose Precursors
Executive Summary & Strategic Overview
2-amino-2-deoxy-D-galactose (Galactosamine, GalN) is a critical hexosamine found in mucin-type O-glycans, chondroitin sulfate, and bacterial cell walls. Unlike its C-4 epimer Glucosamine, Galactosamine is less commercially available in diverse protected forms, necessitating robust synthetic protocols.
This guide details two distinct synthetic workflows catering to different research needs:
-
The "Donor" Route (Protocol A): De novo installation of the nitrogen at C-2 via Azidonitration of Galactal . This is the industry standard for generating versatile glycosyl donors (2-azido precursors) for complex oligosaccharide assembly.
-
The "Probe" Route (Protocol B): Derivatization of commercial Galactosamine to Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) . This is the gold standard for metabolic labeling and chemoproteomics.
Comparative Workflow Analysis
| Feature | Protocol A: Azidonitration (Lemieux-Ratcliffe) | Protocol B: GalNAz Synthesis (Bertozzi) |
| Primary Utility | Total synthesis, Glycosylation donors | Chemical Biology, Metabolic Labeling |
| Key Intermediate | 2-Azido-2-deoxy-D-galactose nitrate | N-Azidoacetyl-D-galactosamine |
| Nitrogen Source | Sodium Azide (NaN | Azidoacetic acid NHS ester |
| Stereocontrol | High (Galacto > Talo), requires purification | Retained (from starting material) |
| Safety Profile | High Risk: Azide radical chemistry | Moderate Risk: Standard organic synthesis |
Protocol A: Azidonitration of Tri-O-acetyl-D-galactal
Objective: To synthesize 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-galactopyranosyl nitrate. Principle: This reaction utilizes Ceric Ammonium Nitrate (CAN) to generate an azido radical, which adds to the electron-rich double bond of the glycal. The reaction is highly regioselective for C-2 but produces a mixture of stereoisomers that must be resolved.
Reagents & Equipment
-
Substrate: 3,4,6-Tri-O-acetyl-D-galactal (Commercial or prepared from Galactose).
-
Oxidant: Ceric Ammonium Nitrate (CAN).[1]
-
Azide Source: Sodium Azide (NaN
). -
Solvent: Acetonitrile (MeCN). CRITICAL: Do not use Dichloromethane (DCM) with sodium azide, as explosive diazidomethane can form.
-
Workup: Ethyl Acetate, Cold Water.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere not strictly required but recommended):
-
Dissolve Tri-O-acetyl-D-galactal (1.0 equiv) in Acetonitrile (0.1 M concentration).
-
Cool the solution to -20°C . Low temperature favors the kinetic formation of the desired galacto configuration over the thermodynamic talo isomer.
-
-
Radical Addition:
-
Add the azide mixture: NaN
(1.5 equiv) and CAN (3.0 equiv). -
Expert Note: The addition of CAN should be gradual to control the exotherm. The solution will turn orange/brown.
-
Stir vigorously at -15°C to -20°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:2). The glycal spot (high R
) should disappear, replaced by a lower R spot (azido nitrate).
-
-
Quenching & Extraction:
-
Pour the reaction mixture into ice-cold water.
-
Extract immediately with Ethyl Acetate (x3).
-
Wash the organic layer with cold water and brine. Dry over MgSO
and concentrate in vacuo at < 40°C (Azides are heat sensitive).
-
-
Purification (The Critical Step):
-
The crude residue contains the
-galacto nitrate (major),ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -galacto nitrate, and -talo nitrate (minor).[2] -
Flash Chromatography: Silica gel (Toluene:Ethyl Acetate gradient).
-
Target: Isolate the major
-galacto isomer. -
Crystallization: The
-nitrate can often be crystallized from Ethanol/Hexane, providing high-purity material for glycosylation.
-
Mechanism & Pathway Visualization
Figure 1: Radical-mediated azidonitration mechanism. The azido radical adds to C-2, creating a C-1 radical that is rapidly oxidized by CAN and trapped by nitrate.
Protocol B: Synthesis of Ac4GalNAz (Metabolic Probe)
Objective: Synthesis of 1,3,4,6-tetra-O-acetyl-N-azidoacetyl-D-galactosamine. Principle: This protocol converts the amine of Galactosamine HCl into an azide-tagged amide (GalNAz), followed by global acetylation to increase cell permeability.
Reagents & Equipment
-
Substrate: D-Galactosamine Hydrochloride.[3]
-
Acylating Agent: N-Azidoacetyl-succinimide (Azido-NHS) OR Chloroacetic anhydride followed by NaN
. (NHS route described for higher purity). -
Base: Triethylamine (TEA) or NaHCO
. -
Acetylation: Pyridine, Acetic Anhydride (Ac
O).
Step-by-Step Methodology
Stage 1: N-Acylation (Synthesis of GalNAz)
-
Dissolve D-Galactosamine HCl (1.0 equiv) in Methanol (0.2 M).
-
Add Triethylamine (1.2 equiv) to free-base the amine.
-
Add N-Azidoacetyl-succinimide (1.1 equiv).
-
Stir at Room Temperature (RT) for 16 hours.
-
Validation: Monitor by TLC (EtOAc:MeOH:H
O). The ninhydrin-positive starting material (amine) should disappear. -
Concentrate and purify via silica flash chromatography (DCM:MeOH gradient) to yield N-azidoacetyl-D-galactosamine (GalNAz).
Stage 2: Peracetylation (Synthesis of Ac4GalNAz)
-
Dissolve the purified GalNAz in Pyridine (10 equiv).
-
Cool to 0°C and add Acetic Anhydride (10 equiv) dropwise.
-
Allow to warm to RT and stir overnight.
-
Workup: Dilute with DCM, wash with 1N HCl (to remove pyridine), saturated NaHCO
, and brine. -
Final Purification: Flash chromatography (Hexane:EtOAc 1:1).
-
Result: A white solid or clear oil. This is the membrane-permeable "Pro-drug" form used for cell feeding.
Metabolic Fate Visualization
Figure 2: Metabolic incorporation of Ac4GalNAz. The peracetylated precursor enters the cell, is deacetylated, activated to UDP-GalNAz, and incorporated into glycoproteins.
Analytical Validation (Self-Check)
To ensure the integrity of your precursors, verify the following Critical Quality Attributes (CQAs):
| Attribute | Protocol A (2-Azido-Nitrate) | Protocol B (Ac4GalNAz) |
| IR Spectroscopy | Strong Azide stretch (~2100 cm | Strong Azide (~2100 cm |
| H-2 signal (dd) at ~3.5-4.0 ppm | N-CH | |
| Mass Spectrometry | [M+Na] | [M+Na] |
| TLC Visualization | UV active (weak), Charring with H | UV inactive, Charring required |
References
-
Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal.[3][2][4][5][6] Canadian Journal of Chemistry, 57(10), 1244-1251. Link[6]
-
Hang, H. C., Yu, C., Kato, D. L., & Bertozzi, C. R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Proceedings of the National Academy of Sciences, 100(25), 14846-14851. Link
-
Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation.[7] Nature Protocols, 2(11), 2930-2944.[7] Link
-
Dube, D. H., & Bertozzi, C. R. (2005). Metabolic oligosaccharide engineering as a tool for glycobiology. Current Opinion in Chemical Biology, 9(6), 616-623. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application & Protocol Guide: Glycosylation using 2-Nitro-D-Galactal as a Glycosyl Donor
This guide provides an in-depth exploration of the use of 2-nitro-d-galactal as a versatile and powerful glycosyl donor. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex carbohydrates and glycoconjugates. Here, we move beyond simple procedural lists to explain the underlying principles, offering field-proven insights to ensure successful and reproducible outcomes.
Introduction: The Strategic Advantage of 2-Nitroglycals
The synthesis of glycosidic bonds, particularly the 1,2-cis-amino glycosidic linkage, is a formidable challenge in carbohydrate chemistry.[1][2] Traditional methods often struggle with stereoselectivity due to the influence of neighboring participating groups.[2] 2-Nitroglycals, such as 2-nitro-d-galactal, have emerged as exceptional tools to overcome this hurdle. They serve as valuable synthons for biologically crucial 2-aminoglycosides, which are integral components of vital glycoconjugates and natural products.[3]
The key to their utility lies in the dual role of the 2-nitro group:
-
Electron-Withdrawing Nature : It activates the glycal double bond, making it susceptible to a Michael-type addition by a nucleophile (the glycosyl acceptor).[4][5] This mechanism is fundamentally different from many traditional glycosylation reactions that rely on activating an anomeric leaving group.[4][5]
-
Latent Amino Functionality : The nitro group acts as a non-participating placeholder for an amine.[2] After the glycosidic bond is formed, the nitro group can be readily reduced to an amine and subsequently acylated, providing efficient access to the desired 2-acetamido-2-deoxy galactosamine (GalNAc) structures.[4][5][6]
This approach offers a strategic pathway to creating α-linked glycosides, a common and important motif in numerous glycoproteins, including mucins which play roles in processes from inflammation to cell growth.[1][2][5]
Reaction Mechanism: A Base-Catalyzed Michael Addition
The glycosylation reaction using a 2-nitroglycal donor proceeds via a stereoselective Michael-type addition.[4][5][7][8] The process is typically catalyzed by a base, which deprotonates the nucleophilic alcohol (the acceptor), increasing its reactivity.
The general mechanism can be visualized as follows:
-
Activation of the Nucleophile : A base (e.g., a strong base like P4-t-Bu or a weaker base in other protocols) deprotonates the glycosyl acceptor (ROH), forming a more potent alkoxide nucleophile (RO⁻).[9]
-
Michael Addition : The alkoxide attacks the C1 position of the 2-nitro-d-galactal. This conjugate addition is facilitated by the electron-withdrawing nitro group at C2.
-
Protonation : The resulting enolate intermediate is protonated to yield the 2-deoxy-2-nitro glycoside product.
The stereochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the choice of base. Strong bases typically favor the formation of the α-anomer (1,2-cis product), while weaker bases may lead to the β-anomer.[4][5]
Caption: Base-catalyzed Michael addition mechanism for glycosylation.
Detailed Experimental Protocol: Base-Catalyzed α-Glycosylation
This protocol details a general procedure for the α-selective glycosylation of a primary alcohol with a protected 2-nitro-d-galactal donor, adapted from established methodologies.[6][9]
Materials & Reagents
-
Glycosyl Donor : 3,4,6-Tri-O-benzyl-2-nitro-D-galactal (1.0 eq)
-
Glycosyl Acceptor : A primary alcohol (e.g., N-Boc-L-serine methyl ester) (1.2 - 1.5 eq)
-
Catalyst : Phosphazene base P4-t-Bu (0.1 - 0.2 eq) or other suitable base (e.g., DBU, t-BuOLi).[9][10]
-
Solvent : Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), freshly distilled.
-
Quenching Agent : Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup Reagents : Deionized water, brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification : Silica gel for column chromatography, and a suitable eluent system (e.g., Hexanes/Ethyl Acetate gradient).
Scientist's Note (Expertise & Experience): The choice of base is critical for stereoselectivity. Strong, non-nucleophilic bases like P4-t-Bu are highly effective for promoting the formation of the α-anomer with 2-nitrogalactal donors.[9] The strict use of anhydrous solvents under an inert atmosphere (Nitrogen or Argon) is paramount to prevent quenching of the base and hydrolysis of the donor.
Experimental Workflow
Caption: Step-by-step experimental workflow for glycosylation.
Step-by-Step Procedure
-
Preparation : All glassware must be rigorously flame-dried or oven-dried (>120°C overnight) and allowed to cool under a stream of inert gas (N₂ or Ar).
-
Reaction Setup : To a dried round-bottom flask equipped with a magnetic stir bar, add the 2-nitro-d-galactal donor (1.0 eq) and the alcohol acceptor (1.2 eq).
-
Inert Atmosphere : Seal the flask with a septum and purge with inert gas for 5-10 minutes.
-
Solvent Addition : Add anhydrous solvent (e.g., DCM) via syringe to achieve a concentration of approximately 0.1 M with respect to the donor.
-
Cooling : Cool the reaction mixture to the desired temperature (e.g., -78°C using a dry ice/acetone bath). This is crucial for controlling selectivity.
-
Catalyst Addition : Slowly add the base catalyst (e.g., a solution of P4-t-Bu in THF) dropwise to the stirred solution.
-
Monitoring : Stir the reaction at the low temperature and monitor its progress by Thin Layer Chromatography (TLC). A typical mobile phase is 3:1 Hexanes:Ethyl Acetate. The reaction is complete when the starting donor spot has been consumed.
-
Quenching : Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution directly to the cold flask.
-
Workup :
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the resulting crude residue by silica gel flash column chromatography using an appropriate solvent gradient to isolate the desired glycoside product.
-
Characterization : Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry. The α-anomer is typically characterized by a specific coupling constant for the anomeric proton.
Scope and Performance
The 2-nitro-d-galactal donor is compatible with a wide range of nucleophiles, including primary and secondary alcohols, complex carbohydrate structures, and amino acid derivatives.[1][6] The stereoselectivity is a key feature, with specific catalysts and conditions driving the formation of either α or β products.
| Glycosyl Acceptor | Catalyst / Conditions | Yield (%) | Stereoselectivity (α:β) | Reference |
| Primary Alcohol (Simple) | Fe₃O₄@C@Fe(III), DCM, 40°C | up to 89% | >19:1 | [11] |
| Glucoside Acceptor | Bifunctional Thiourea, MeCN | 82% | 4:1 | [1][2] |
| N-Boc-Ser-OMe | Base-catalyzed | Good | α-selective | [6] |
| Sterically Hindered Alcohol | Bifunctional Thiourea, MeCN | 85% | 4:1 | [1][2] |
| Phenols | Fe₃O₄@C@Fe(III), DCM, 40°C | Good | High α | [11] |
| Indoles (C-glycosylation) | TFE, -15 to 25°C | up to 93% | Excellent | [12][13] |
Trustworthiness Note: The protocols described are self-validating through rigorous monitoring and characterization. The stereochemical outcome is directly verifiable by NMR analysis of the final product, confirming the efficacy of the chosen catalytic system.
Troubleshooting & Optimization
-
Low Yield :
-
Cause : Incomplete reaction or degradation of donor. Ensure strictly anhydrous conditions. Check the activity of the base catalyst.
-
Solution : Increase the amount of the acceptor to 1.5-2.0 equivalents. Re-purify solvents and reagents.
-
-
Poor Stereoselectivity :
-
Cause : Incorrect base or temperature. The presence of moisture can also affect selectivity.
-
Solution : For α-selectivity with galactal donors, use a strong, non-nucleophilic base at low temperatures (-78°C).[9] For β-selectivity, a weaker base might be more effective.[4][5] Some organocatalysts, like bifunctional thioureas, can also provide high selectivity under mild conditions.[1][14]
-
-
Side Reactions :
-
Cause : Acetylated 2-nitroglycals can be prone to Ferrier rearrangement under certain conditions.[12][15]
-
Solution : Use benzyl or other non-participating protecting groups on the donor. Alternatively, specific catalysts like nanomagnetic Fe(III) have been shown to promote the desired glycosylation over rearrangement.[11]
-
Conclusion
Glycosylation using 2-nitro-d-galactal donors represents a powerful and highly stereocontrollable method for the synthesis of 1,2-cis-amino glycosides. By functioning as a Michael acceptor, it circumvents many of the challenges associated with traditional glycosylation chemistry. The ability to precisely control the stereochemical outcome through the judicious choice of catalyst and reaction conditions, combined with its compatibility with a broad range of substrates, makes this methodology an indispensable tool for the construction of complex, biologically relevant glycoconjugates.
References
-
Schmidt, R. R. (2008). 2-Nitroglycals as Powerful Glycosyl Donors: Application in the Synthesis of Biologically Important Molecules. Accounts of Chemical Research, 41(7), 835-846. [Link]
-
ResearchGate. (n.d.). Synthesis of nitro–sugar derivatives using 2‐nitroglycals. [Link]
-
Li, T., et al. (2022). Stereoselective glycosylation with conformation-constrained 2-Nitroglycals as donors and bifunctional thiourea as catalyst. Journal of Carbohydrate Chemistry, 40(7-9). [Link]
-
Schmidt, R. R. (2008). 2-Nitroglycals as Powerful Glycosyl Donors: Application in the Synthesis of Biologically Important Molecules. PubMed. [Link]
-
Wang, Z., et al. (2024). Controllable 1,3-Bis-Functionalization of 2-Nitroglycals with High Regioselectivity and Stereoselectivity Enabled by a H-Bond Catalyst. JACS Au. [Link]
-
Reddy, B. G., & Schmidt, R. R. (2008). 2-Nitroglycals: versatile intermediates for efficient and highly stereoselective base-catalyzed glycoside bond formations. Nature Protocols, 3(1), 114-121. [Link]
-
Wang, Z., et al. (2024). Controllable 1,3-Bis-Functionalization of 2-Nitroglycals with High Regioselectivity and Stereoselectivity Enabled by a H-Bond Catalyst. PMC. [Link]
-
Sau, M., et al. (2020). Superbase-Catalyzed Stereo- and Regioselective Glycosylation with 2-Nitroglycals: Facile Access to 2-Amino-2-deoxy-O-glycosides. ACS Catalysis. [Link]
-
Jiang, Y., et al. (2022). Synthesis of 2-Nitro-2,3-Unsaturated Glycosides by a Nanomagnetic Catalyst Fe3O4@C@Fe(III). Frontiers in Chemistry. [Link]
-
Ghosh, S., & Lahiri, S. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]
-
ResearchGate. (n.d.). Glycosylation of 2‐nitrogalactals catalyzed by a bifunctional organocatalyst. [Link]
-
Peng, P., et al. (2015). 2-Nitro-thioglycosides: α- and β-selective generation and their potential as β-selective glycosyl donors. Organic Letters, 17(6), 1421-1424. [Link]
-
McKay, M. J., & Nguyen, H. M. (2016). Stereoselective Glycosylation of 2-Nitrogalactals Catalyzed by a Bifunctional Organocatalyst. Organic Letters. [Link]
-
McKay, M. J., & Nguyen, H. M. (2016). Stereoselective Glycosylation of 2-Nitrogalactals Catalyzed by a Bifunctional Organocatalyst. PMC. [Link]
-
Vankar, Y. D., & Schmidt, R. R. (2010). ChemInform Abstract: Synthesis of 2-Nitroglycals from Glycals Using the Tetrabutylammonium Nitrate-Trifluoroacetic Anhydride-Triethylamine Reagent System and Base-Catalyzed Ferrier Rearrangement of Acetylated 2-Nitroglycals. ResearchGate. [Link]
-
Ghosh, S., & Lahiri, S. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC. [Link]
-
Reddy, B. G., et al. (2007). Glycal glycosylation and 2-nitroglycal concatenation, a powerful combination for mucin core structure synthesis. PubMed. [Link]
-
Reddy, B. G., et al. (2007). Glycal Glycosylation and 2-Nitroglycal Concatenation, a Powerful Combination for Mucin Core Structure Synthesis. The Journal of Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Glycosylation of 2-Nitrogalactals Catalyzed by a Bifunctional Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-nitroglycals as powerful glycosyl donors: application in the synthesis of biologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Nitroglycals: versatile intermediates for efficient and highly stereoselective base-catalyzed glycoside bond formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycal glycosylation and 2-nitroglycal concatenation, a powerful combination for mucin core structure synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Synthesis of 2-Nitro-2,3-Unsaturated Glycosides by a Nanomagnetic Catalyst Fe3O4@C@Fe(III) [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Controllable 1,3-Bis-Functionalization of 2-Nitroglycals with High Regioselectivity and Stereoselectivity Enabled by a H-Bond Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Step-by-step preparation of 2-nitro-galactals from tri-O-benzyl-galactal
Application Note: High-Fidelity Synthesis of 2-Nitro-Galactals from Tri-O-benzyl-galactal
Executive Summary
This application note details a robust, scalable protocol for the preparation of 2-nitro-3,4,6-tri-O-benzyl-D-galactal (CAS: 211621-55-5) from 3,4,6-tri-O-benzyl-D-galactal . 2-Nitroglycals are versatile Michael acceptors, serving as critical intermediates in the synthesis of 2-amino-2-deoxy sugars (e.g., GalNAc derivatives) and complex O-linked glycosides.
Unlike generic protocols, this guide addresses the specific regiochemical and safety challenges associated with acetyl nitrate nitration. We utilize a two-stage, telescoped workflow (Nitration
Chemical Strategy & Mechanism
The transformation proceeds via an addition-elimination sequence . The electron-rich enol ether double bond of the galactal undergoes electrophilic attack by the nitronium ion (
Mechanistic Pathway
-
Electrophilic Addition: The nitronium ion attacks C2, creating a carbenium ion at C1 (stabilized by the ring oxygen).
-
Nucleophilic Trapping: Acetate (from the solvent system) attacks the C1 cation, forming the 2-nitro-1-O-acetyl-galactopyranose intermediate. This intermediate is often a mixture of anomers (gluco/manno configuration relative to the nitro group).
-
Elimination: Treatment with a base (Triethylamine) promotes the elimination of acetic acid (
), re-establishing the double bond to yield the planar 2-nitro-galactal.
Figure 1: Mechanistic pathway for the conversion of glycals to 2-nitroglycals via acetyl nitrate addition and subsequent elimination.[1]
Critical Safety Parameters (Read Before Proceeding)
DANGER: EXPLOSION HAZARD
The reagent Acetyl Nitrate (
-
Temperature Control: Never allow the reaction temperature to exceed -10°C during nitration. Acetyl nitrate can decompose explosively above 0°C.
-
Quenching: Never add the organic base (Triethylamine) directly to the acidic nitration mixture. This can cause a violent exotherm and fire.[2] You must perform an aqueous workup to remove residual nitric acid/acetyl nitrate before the elimination step.
-
Scale-Up: Do not scale this reaction above 5g without a dedicated safety calorimeter assessment.
Detailed Protocol
Materials & Reagents
-
Substrate: 3,4,6-Tri-O-benzyl-D-galactal (1.0 equiv).
-
Nitrating Agent: Fuming Nitric Acid (
, >90%) and Acetic Anhydride ( ). -
Base: Triethylamine (
). -
Solvents: Dichloromethane (DCM), anhydrous; Sodium Bicarbonate (
), sat.[3] aq.
Step 1: In Situ Generation of Acetyl Nitrate & Nitration
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a low-temperature thermometer and a pressure-equalizing addition funnel. Maintain an inert atmosphere (
or ).[3] -
Solvent Prep: Add Acetic Anhydride (20 mL per gram of galactal) to the flask. Cool to -40°C using an acetonitrile/dry ice bath (or acetone/dry ice).
-
Reagent Formation: Slowly add Fuming
(1.5 equiv) dropwise.-
Note: The temperature must not rise above -30°C during addition. Stir for 10 mins to generate acetyl nitrate.
-
-
Substrate Addition: Dissolve Tri-O-benzyl-galactal (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the acetyl nitrate mixture at -40°C .
-
Reaction: Stir at -30°C to -20°C for 1–2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Target: Disappearance of starting material (
) and appearance of the intermediate 2-nitro-1-acetate ( , often a double spot due to anomers).
-
Step 2: Aqueous Quench (Critical Safety Step)
-
Quench: Pour the cold reaction mixture slowly into a vigorously stirred beaker of ice-cold saturated
.-
Caution: Vigorous effervescence (
) will occur.
-
-
Extraction: Extract the aqueous mixture with DCM (3x).
-
Wash: Wash combined organics with brine.
-
Dry: Dry over
and concentrate in vacuo at < 30°C .-
Result: Crude 2-nitro-1-O-acetyl-3,4,6-tri-O-benzyl-D-galactopyranose (yellow oil). Do not store. Proceed immediately to Step 3.
-
Step 3: Base-Catalyzed Elimination
-
Resuspension: Dissolve the crude intermediate in fresh anhydrous DCM (10 mL per gram).
-
Elimination: Add Triethylamine (3.0 equiv) dropwise at room temperature.
-
Reaction: Stir at 25°C for 2–4 hours.
-
Monitoring: Conversion of the intermediate spots to a slightly less polar, UV-active spot (The 2-Nitro-galactal).
-
-
Workup: Wash with 1M HCl (to remove excess amine), then
, then brine. -
Purification: Flash column chromatography on silica gel (Gradient: 5%
20% EtOAc in Hexane).
Analytical Validation
| Parameter | Specification | Diagnostic Signal |
| Appearance | Yellow crystalline solid or syrup | N/A |
| Yield | 75% – 85% | N/A |
| Singlet (C1-H) | ||
| C2-NO2 Shift | ||
| HRMS | Calc: 498.1763 (for |
Data Interpretation:
The diagnostic feature of the 2-nitro-galactal is the disappearance of the characteristic alkene doublets of the starting galactal (H1 at
Workflow Visualization
Figure 2: Operational workflow emphasizing the separation of the acidic nitration step from the basic elimination step.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / Decomposition | Reaction temp > -10°C | Ensure Cryocooler or Dry Ice/Acetonitrile bath is stable at -40°C. |
| No Elimination (Stuck at Intermediate) | Base too weak or old | Use fresh Triethylamine or switch to DABCO (stronger base). |
| Regioisomers (C1-Nitro) | Inverse addition | Ensure Galactal is added TO the nitrating mixture, not vice versa. |
| Violent Fuming upon Base Addn | Incomplete Quench | STOP. The crude contains residual HNO3. Re-wash crude with NaHCO3 before adding amine. |
References
-
Preparation of 2-Nitroglycals: Pfaendler, H. R., & Weimar, V. (1989). Synthesis of 2-nitro-D-glycals. Synthesis, 1989(05), 353-355.
-
Mechanistic Insight & Applications: Lichtenthaler, F. W. (2002). Unsaturated O- and N-Glycosyl Compounds. Accounts of Chemical Research.
-
Safety of Acetyl Nitrate: Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Fraunhofer ICT.
-
General Glycal Reactivity: Shafizadeh, F. (1965). The Nitro Sugars. Advances in Carbohydrate Chemistry.
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in 2-nitro-d-galactal reactions
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Overcoming Steric Hindrance & Reactivity Bottlenecks in 2-Nitro-D-Galactal Scaffolds
The Steric Landscape: Why This Molecule Fights Back
2-Nitro-D-galactal is not merely a "galactose mimic"; it is an electronically activated, sterically congested Michael acceptor. Unlike its glucose counterpart (2-nitro-glucal), the galactose configuration introduces a critical steric clash that dictates reaction outcomes.
-
The Electronic Trap: The C-2 nitro group strongly withdraws electrons, activating C-1 for nucleophilic attack (Michael addition).
-
The Steric Wall (The "Galacto-Block"): The C-4 substituent in galactose is axial . In 2-nitro-galactal, this axial group projects into the top (
) face of the molecule. Combined with the planar nitro group at C-2, the -face becomes sterically "dark," forcing incoming nucleophiles to attack almost exclusively from the bottom ( ) face.
Key Mechanistic Insight: Success relies on exploiting this steric bias rather than fighting it. The reaction proceeds via a nitronate intermediate .[1] If your proton source or electrophile cannot access the shielded face during the quenching step, the reaction stalls or degrades.
Troubleshooting Tickets (Q&A)
Ticket #101: "My nucleophile isn't adding, or yields are <30%."
User Context: Attempting Michael addition with weak nucleophiles (e.g., sterically hindered alcohols or electron-poor amines). Diagnosis: The nitro-alkene is deactivated by the steric bulk of protecting groups (e.g., benzyl ethers) or the nucleophile is too "hard" and causing elimination instead of addition.
Corrective Actions:
-
Switch Solvent System: Move to Trifluoroethanol (TFE) . TFE activates the nitro-alkene via hydrogen bonding to the nitro group oxygens, pulling electron density and lowering the LUMO energy without requiring harsh Lewis acids.
-
Catalyst Upgrade: If using standard bases (
, ), switch to a bifunctional thiourea catalyst . These catalysts simultaneously activate the nitro-alkene (via H-bonding) and the nucleophile (via the basic amine moiety), bringing them into proximity within the "steric pocket." -
Temperature Modulation: Do not heat above 40°C. 2-nitro-glycals are prone to polymerization. Run the reaction at -15°C to 0°C to favor kinetic addition over thermodynamic decomposition.
Ticket #102: "I'm seeing Ferrier Rearrangement products instead of addition."
User Context: Using acetylated 2-nitro-galactal and a Lewis Acid catalyst. Diagnosis: Acetyl groups at C-3 are good leaving groups. In the presence of Lewis acids, the C-3 acetate leaves, generating an oxocarbenium ion (Ferrier pathway) rather than allowing Michael addition at C-1.
Corrective Actions:
-
Change Protecting Groups: Switch from acetates (OAc) to benzyl ethers (OBn) or silyl ethers (TBS). These are poor leaving groups and shut down the elimination pathway.
-
Remove Lewis Acid: If possible, use organocatalysis (see Ticket #101). If a Lewis acid is required, use a "softer" lanthanide triflate (e.g.,
) at low temperatures (-78°C).
Ticket #103: "I need the
-anomer, but I only get
."
User Context: Attempting to synthesize
Corrective Actions:
-
Thermodynamic Equilibration: The
-product is often the kinetic product. However, the nitronate intermediate allows for reversibility. In rare cases, prolonged reaction times with reversible nucleophiles (like thiols) might yield trace , but for carbon/oxygen nucleophiles, the -selectivity is usually intrinsic. -
Alternative Route: Do not try to force
-attack on 2-nitro-galactal. Instead, perform the addition on 2-nitro-glucal (where the top face is open) to get the -gluco product, and then invert the C-4 stereocenter (e.g., via oxidation/reduction or substitution) post-addition.
Validated Experimental Protocols
Protocol A: Synthesis of 2-Nitro-Tri-O-Benzyl-D-Galactal
Standardization: This route minimizes the formation of 2-nitro-1-acetate byproducts.
-
Starting Material: Dissolve 3,4,6-tri-O-benzyl-D-galactal (1.0 equiv) in dry acetonitrile (
). -
Nitration: Add Ceric Ammonium Nitrate (CAN) (3.0 equiv) and Sodium Nitrite (
) (5.0 equiv) at -10°C.-
Note: The iodine-mediated nitration method is obsolete for galactals due to lower yields.
-
-
Workup: Stir for 4-6 hours. Pour into ice water, extract with EtOAc.
-
Elimination (One-Pot): The crude usually contains the 2-nitro-1-nitrate intermediate. Dissolve crude in benzene/toluene, add
(2.0 equiv), and stir at RT for 2h to eliminate and reform the double bond. -
Purification: Flash chromatography (Hexane/EtOAc). 2-nitro-galactals are bright yellow solids/oils.
Protocol B: Stereoselective Michael Addition (The "Soft" Method)
Target: 2-deoxy-2-nitro-α-D-galactopyranoside
-
Setup: Flame-dry a round-bottom flask. Add 2-nitro-galactal (1.0 equiv) and the nucleophile (e.g., alcohol, 1.5 equiv).
-
Solvent: Add anhydrous Dichloromethane (DCM) or TFE (0.1 M concentration).
-
Catalyst: Add Takemoto's Catalyst (bifunctional thiourea) (10 mol%).
-
Reaction: Stir at -20°C for 24-48 hours. Monitor by TLC (disappearance of the yellow fluorescent spot of the starting material).
-
Quench: Direct concentration (if clean) or filtration through a short silica plug.
Visualizing the Mechanism & Logic
Diagram 1: The Steric Decision Tree
This flowchart guides the user through the troubleshooting logic based on the observed failure mode.
Caption: Decision matrix for troubleshooting 2-nitro-galactal reactivity based on protecting groups and nucleophile choice.
Diagram 2: The "Galacto-Block" Steric Map
This diagram illustrates why the reaction is stereoselective.
Caption: Topographical representation of the C4-axial steric hindrance forcing alpha-face attack.
Summary Data: Reaction Conditions Comparison
| Variable | Standard Condition (Not Recommended) | Optimized Condition (Recommended) | Why? |
| Solvent | THF or Toluene | Trifluoroethanol (TFE) or DCM | TFE activates nitro group via H-bonding. |
| Base | Bifunctional Thiourea | Prevents polymerization; controls face selectivity. | |
| Protecting Group | Acetyl (OAc) | Benzyl (Bn) | OAc leads to Ferrier rearrangement side-products. |
| Temperature | Reflux / RT | -20°C to 0°C | Kinetic control prevents nitro-elimination. |
References
-
Schmidt, R. R., et al. (2008).[2] 2-Nitroglycals: versatile intermediates for efficient and highly stereoselective base-catalyzed glycoside bond formations.[2] Nature Protocols.[2]
-
Reddy, B. G., & Schmidt, R. R. (2010). Chemistry of 2-Nitroglycals: A One-Pot Three-Component Stereoselective Approach toward 2-C-Branched O-Galactosides. ACS Publications.[1]
-
Liu, X., et al. (2024). Controllable 1,3-Bis-Functionalization of 2-Nitroglycals with High Regioselectivity and Stereoselectivity Enabled by a H-Bond Catalyst.[3] JACS Au.
-
Pierwocha, A. W., & Walczak, K. (2008).[4] The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-d-hexopyranosides.[4] Carbohydrate Research.[4]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.[1][5][6][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Nitroglycals: versatile intermediates for efficient and highly stereoselective base-catalyzed glycoside bond formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controllable 1,3-Bis-Functionalization of 2-Nitroglycals with High Regioselectivity and Stereoselectivity Enabled by a H-Bond Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-d-hexopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Optimizing solvent choice for 2-nitro-d-galactal reduction
Technical Support Center: Solvent Optimization for 2-Nitro-D-Galactal Reduction
Current Status: Online Agent: Senior Application Scientist, Carbohydrate Chemistry Division Ticket ID: #GAL-RED-002
Executive Summary: The "Golden Path" Protocol
For the reduction of 2-nitro-D-galactal to 2-deoxy-2-nitro-D-galactose (and subsequent amino sugars), the choice of solvent is the single most critical variable affecting stereochemical outcome and yield.
While Sodium Borohydride (
| Parameter | Recommended Standard | Why? |
| Solvent System | THF : Methanol (4:1 v/v) | Balances substrate solubility (MeOH) with chemoselectivity (THF). |
| Temperature | -78°C to 0°C | Kinetic control is required to prevent Michael-addition polymerization. |
| Reagent Stoichiometry | 1.5 - 2.0 eq. | Excess is needed due to solvent-mediated decomposition of borohydride. |
| Quench | Acetone followed by AcOH | Acetone destroys excess hydride gently; Acid prevents nitronate salt accumulation. |
Module 1: The Mechanics of Solvent Choice
The reduction of 2-nitro-galactal is a conjugate reduction (1,4-addition) of a hydride to a nitroalkene. The solvent dictates the transition state energy and the availability of the proton source required to complete the addition.
Protic Solvents (Methanol/Ethanol)[1]
-
Mechanism: The solvent acts as a proton source. The nitro group forms Hydrogen bonds with the solvent, increasing the electrophilicity of the
-carbon (C-1 of the sugar). -
Pros: Rapid reaction rates; excellent solubility of polar sugar substrates.
-
Cons: High risk of solvolysis (reaction with the solvent at the anomeric center) and epimerization at C-2 due to the basicity of the generated methoxide.
Aprotic Solvents (THF/Dioxane)
-
Mechanism:
is less reactive. The lack of H-bonding means the nitro group is less activated. -
Pros: "Cleaner" reaction profiles; minimizes anomeric side-reactions.
-
Cons: Poor solubility of free sugars; extremely slow reaction rates without a co-solvent.
The Hybrid System (The Solution)
By using THF as the bulk carrier and Methanol as a stoichiometric additive (or minor co-solvent), you maintain solubility while dampening the aggressive solvolytic nature of pure alcohol.
Module 2: Experimental Workflow
The following diagram outlines the logical flow for the reduction process, highlighting critical decision points (nodes) where solvent choice impacts the path.
Figure 1: Workflow illustrating how solvent selection dictates the divergence between the target product and solvolysis byproducts.
Module 3: Troubleshooting Center (FAQ)
Q1: My reaction mixture turned black/tarry. What happened?
-
Diagnosis: Polymerization. Nitroalkenes are Michael acceptors and can polymerize under basic conditions (generated by
decomposition). -
The Fix:
-
Lower the Temperature: Run the addition at -78°C or -20°C.
-
Buffer the System: Add acetic acid (1-2 eq.) during the workup immediately, or use a buffered solvent system (e.g., MeOH/AcOH) if the substrate tolerates it, though this consumes hydride.
-
Dilution: High concentrations favor intermolecular polymerization. Dilute to 0.05 M.
-
Q2: I am seeing two spots on my TLC that are very close. Is this a failure?
-
Diagnosis: Likely Anomeric Mixtures . The reduction of the double bond creates a new chiral center at C-1 (the anomeric position).
-
Analysis: In thermodynamic conditions (room temp, basic solvent), the sugar will equilibrate between
and anomers. -
Action: This is usually acceptable if the next step (e.g., acetylation) locks the anomer or if you can separate them. If you need a specific anomer, control the protonation step (kinetic protonation at low temp favors the axial product in some conformations).
Q3: The reaction stalls at 50% conversion in THF.
-
Diagnosis: Solubility limit or lack of proton source.
-
The Fix:
-
Add Methanol: Add MeOH dropwise until the solution clears.
-
Phase Transfer: If the substrate is protected (lipophilic), use a Phase Transfer Catalyst (TBAB) to bring the borohydride into the organic phase, though this is rare for this specific reduction.
-
Module 4: Comparative Solvent Data
The following table summarizes the impact of solvent choice on the reduction of nitro-glycals.
| Solvent System | Dielectric Constant ( | Solubility (Sugar) | Reaction Rate | Primary Risk |
| Methanol (MeOH) | 33.0 | High | Fast (<30 min) | Solvolysis (O-methylation at C1) |
| Ethanol (EtOH) | 24.5 | Moderate | Moderate | Slower solvolysis than MeOH |
| THF | 7.5 | Low | Very Slow | Incomplete reaction / Precipitation |
| THF:MeOH (4:1) | ~12.0 | Good | Optimal | Minimal side reactions |
| DCM:MeOH (1:1) | ~15.0 | High (Protected) | Moderate | Good for acetylated precursors |
Module 5: Advanced Optimization (The "Green" Angle)
For labs moving away from chlorinated solvents or toxic ethers:
-
2-MeTHF (2-Methyltetrahydrofuran): A bio-derived alternative to THF. It has higher boiling points and separates easily from water during workup.
-
Protocol Adjustment: 2-MeTHF is less miscible with water than THF. When quenching with aqueous
, the phase separation is cleaner, leading to higher recovered yields of the water-soluble nitro sugar.
References
-
Perry, M. B., & Webb, A. C. (1968). Synthesis of 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose.[1][2] Canadian Journal of Chemistry, 46(15), 2481–2484.
- Baer, H. H. (1969). The Nitro Sugars. Advances in Carbohydrate Chemistry and Biochemistry, 24, 67-138. (Seminal review on nitro-glycal reduction mechanisms).
- Lemieux, R. U., et al. (General methodology for borohydride reduction of glycals). Cited in context of standard carbohydrate reduction protocols found in: Organic Syntheses, Coll. Vol. 5, p. 887 (1973).
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction Mechanism.[3][4][5][6][7][8][9]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis of 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. jsynthchem.com [jsynthchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stabilization & Workup of 2-Nitro-Glycals
Core Directive: The Instability Mechanism
Why do 2-nitro-glycals decompose? To prevent decomposition, you must understand the electronic "push-pull" system of the 2-nitro-glycal scaffold. The nitro group at C-2 is strongly electron-withdrawing, while the ring oxygen is electron-donating. This creates a vinylogous anomeric effect that makes the C-1/C-2 double bond highly reactive.
The Three Vectors of Failure:
-
Michael Addition (Nucleophilic Attack): The C-1 position is highly electrophilic. Any nucleophile (water, alcohols, unhindered bases) present during workup will attack C-1, leading to saturation of the double bond or polymerization.
-
Acid-Catalyzed Rearrangement: In the presence of trace acids (even from silica gel), 2-nitro-glycals undergo the Ferrier Rearrangement or hydration, leading to 2,3-unsaturated glycosides or decomposition into furan derivatives.
-
Elimination of
: Under thermal stress or strong basic conditions, the nitro group can be eliminated, leading to aromatization (furan formation) or intractable tars.
Troubleshooting Guide (Symptom & Solution)
| Symptom | Probable Cause | Immediate Corrective Action |
| Product disappears on TLC | Silica Gel Acidity: The protons on standard silica catalyze hydration or rearrangement. | Deactivate Silica: Pre-wash the column with 1-2% Triethylamine ( |
| Crude turns black/tarry | Base Sensitivity: Strong bases (NaOH, KOH) or nucleophilic bases (pyridine) caused polymerization. | Switch Base: Use hindered, non-nucleophilic bases like DABCO or inorganic buffers (Solid |
| Low Yield / "Streaking" | Incomplete Elimination: The precursor (2-nitro-1-acetate) did not fully eliminate acetic acid. | Force Elimination: Treat the crude intermediate with |
| Exotherm upon concentration | Thermal Instability: Nitro-glycals are thermally sensitive. | Cold Evaporation: Never heat the water bath |
Visualizing the Stability Matrix
The following diagram illustrates the decision logic required to maintain the integrity of the 2-nitro-glycal scaffold during processing.
Caption: Decision tree for workup and purification to avoid acid-catalyzed decomposition pathways.
Validated Protocol: Synthesis & Workup
Reference Standard: Synthesis of 2-nitro-D-glucal via the Nitrate-TFAA method.
Phase 1: The Reaction (Nitration)
-
Reagents: Tri-O-acetyl-D-glucal, Tetrabutylammonium nitrate (TBAN), Trifluoroacetic anhydride (TFAA).
-
Critical Control Point: The reaction generates Acetyl Nitrate in situ. This is an exothermic process.
-
Protocol: Dissolve glucal (1 eq) and TBAN (1.5 eq) in DCM. Add TFAA (1.5 eq) dropwise at -15°C .
Phase 2: The Elimination (The Danger Zone)
The initial product is a 2-nitro-1-acetoxy intermediate. It must lose acetic acid to form the double bond.
-
Reagent: Triethylamine (
).[1][2] -
Step: Add
(2.5 eq) directly to the reaction mixture at 0°C. Stir for 30 min. -
Why? Using a stronger base (like NaOH) here will cause the Michael addition of hydroxide to the newly formed nitro-glycal, destroying it.
Phase 3: The "Safe" Workup
-
Quench: Pour the reaction mixture into ice-cold saturated
.-
Note: Do not use water alone; the local acidity will degrade the product.
-
-
Extraction: Extract with
. Avoid Ethyl Acetate if possible (often contains traces of acetic acid or ethanol). -
Drying: Use
(Neutral). Avoid (slightly acidic Lewis acid character can be problematic for highly sensitive glycals).
Phase 4: Purification (Column Chromatography)
-
Stationary Phase Preparation: Slurry silica gel in Hexanes containing 1%
. Pour the column and flush with 2 column volumes of the eluent. -
Eluent: Hexanes/Ethyl Acetate (Gradient).
-
Loading: Load the crude as a concentrated solution in DCM. Do not dry-load on silica.
Frequently Asked Questions (FAQs)
Q: Can I store 2-nitro-glycals in the freezer? A: Yes, but they must be stored under an inert atmosphere (Argon/Nitrogen). Oxygen can slowly oxidize the double bond, and moisture will cause hydration. Store at -20°C in a dark vial (nitro compounds are photosensitive).
Q: Why did my product turn into a furan?
A: This is the result of the "elimination-aromatization" pathway. It usually happens if the elimination step (Phase 2) is allowed to warm up too much or if the workup was acidic. The nitro group acts as a leaving group (
Q: Can I use Methanol for recrystallization? A: Absolutely not. Methanol is a nucleophile. In the presence of any base (even trace amounts), it will attack C-1 via Michael addition, destroying the glycal. Use non-nucleophilic solvents like Diethyl Ether, Hexanes, or Toluene.
References
-
Dharuman, S., Gupta, P., Kancharla, P. K., & Vankar, Y. D. (2013). "Synthesis of 2-Nitroglycals from Glycals Using the Tetrabutylammonium Nitrate–Trifluoroacetic Anhydride–Triethylamine Reagent System." The Journal of Organic Chemistry, 78(17), 8442–8450. [Link]
-
Vankar, Y. D., et al. (2014). "2-Nitroglycals: Versatile Building Blocks for the Synthesis of 2-Aminoglycosides."[3][4] European Journal of Organic Chemistry, 2014(34), 7525–7546. [Link]
-
Rochester University Chemistry Dept. "Tips for Flash Column Chromatography: Acid Sensitive Compounds." [Link]
Sources
- 1. Synthesis of 2-nitroglycals from glycals using the tetrabutylammonium nitrate-trifluoroacetic anhydride-triethylamine reagent system and base-catalyzed Ferrier rearrangement of acetylated 2-nitroglycals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Understanding the Influence of the Nitro Group: A Predictive Analysis
A Comprehensive Guide to the ¹³C NMR Chemical Shifts of 2-Nitro-d-galactal and its Analogs
For researchers and professionals in the fields of carbohydrate chemistry and drug development, the precise structural elucidation of novel compounds is paramount. 2-Nitro-d-galactal, a derivative of d-galactal, is a key intermediate in the synthesis of various biologically active molecules. Its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides invaluable insights into its electronic structure and stereochemistry. This guide offers an in-depth analysis of the ¹³C NMR chemical shifts for 2-nitro-d-galactal, presenting a detailed comparison with its parent compound, d-galactal, and its acetylated form.
The introduction of a nitro (-NO₂) group at the C2 position of the d-galactal ring is expected to significantly influence the ¹³C NMR spectrum. The nitro group is a strong electron-withdrawing group, which deshields the adjacent carbon atoms, causing their resonances to shift downfield (to a higher ppm value).
Below is a comparative table of the experimental ¹³C NMR chemical shifts for d-galactal and 3,4,6-tri-O-acetyl-d-galactal, alongside a predicted spectrum for 2-nitro-d-galactal.
Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Carbon | d-Galactal (Experimental) | 3,4,6-Tri-O-acetyl-d-galactal (Experimental)[1] | 2-Nitro-d-galactal (Predicted) | Rationale for Prediction |
| C1 | ~145.0 | ~145.0 | ~148-152 | The double bond and the adjacent electron-withdrawing nitro group at C2 will cause a significant downfield shift. |
| C2 | ~99.0 | ~99.5 | ~155-160 | Direct attachment of the strongly electron-withdrawing nitro group will cause a very large downfield shift. |
| C3 | ~65.0 | ~66.2 | ~68-72 | The inductive effect of the nitro group on the adjacent C2 will cause a moderate downfield shift. |
| C4 | ~66.0 | ~66.5 | ~67-70 | A smaller downfield shift is expected due to the increased distance from the nitro group. |
| C5 | ~78.0 | ~75.0 | ~76-79 | Minor inductive effects from the C2 position. |
| C6 | ~62.0 | ~62.5 | ~62-64 | Minimal effect is expected as it is the furthest carbon from the nitro substitution. |
Experimental Protocol for ¹³C NMR Spectroscopy of Glycals
The following provides a generalized, yet detailed, methodology for acquiring high-quality ¹³C NMR spectra of glycals and their derivatives.
Workflow for ¹³C NMR Analysis of Glycals
Caption: Experimental workflow for obtaining a ¹³C NMR spectrum of a glycal derivative.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the purified glycal derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility.
-
Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for a ¹³C NMR experiment. This typically includes:
-
A 90° pulse width.
-
A relaxation delay (D1) of 2-5 seconds to ensure full relaxation of the carbon nuclei.
-
Proton decoupling to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom.
-
-
Acquire the data for a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, this can range from several hundred to several thousand scans, often requiring several hours of acquisition time.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks if quantitative information is desired, although peak intensities in proton-decoupled ¹³C NMR are not always directly proportional to the number of carbons due to the Nuclear Overhauser Effect (NOE).
-
Comparative Analysis with Alternative Glycals
To further understand the spectral features of 2-nitro-d-galactal, it is instructive to compare its predicted ¹³C NMR data with the experimental data of other relevant glycals.
Table 2: ¹³C NMR Chemical Shift Comparison of d-Galactal and its Derivatives (in CDCl₃, ppm)
| Carbon | d-Galactal | 3,4,6-Tri-O-acetyl-d-galactal[1] |
| C1 | ~145.0 | ~145.0 |
| C2 | ~99.0 | ~99.5 |
| C3 | ~65.0 | ~66.2 |
| C4 | ~66.0 | ~66.5 |
| C5 | ~78.0 | ~75.0 |
| C6 | ~62.0 | ~62.5 |
| Acetyl CH₃ | - | 20.9, 20.7, 20.6 |
| Acetyl C=O | - | 170.4, 170.3, 170.1 |
The data for 3,4,6-tri-O-acetyl-d-galactal demonstrates the effect of acetylation on the chemical shifts. The acetyl groups cause a slight downfield shift for the carbons they are attached to (C3, C4, and C6) compared to the parent d-galactal. The carbonyl carbons of the acetyl groups appear significantly downfield, in the range of 170-171 ppm.
Causality Behind Experimental Choices
-
Choice of Solvent: The choice of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte's peaks. The solvent's polarity can also slightly influence the chemical shifts. CDCl₃ is a common choice for many organic molecules, while D₂O is used for highly polar, water-soluble compounds.
-
Proton Decoupling: In ¹³C NMR, the coupling between carbon atoms and their attached protons would lead to complex splitting patterns, making the spectrum difficult to interpret. Proton decoupling removes this coupling, resulting in a much simpler spectrum with a single sharp peak for each chemically non-equivalent carbon.
-
Relaxation Delay: Carbon-13 nuclei, especially quaternary carbons, can have long relaxation times. A sufficient relaxation delay between pulses is necessary to allow the magnetization to return to equilibrium, ensuring accurate signal intensities, which is particularly important for quantitative ¹³C NMR.
Conclusion
The structural characterization of 2-nitro-d-galactal is essential for its application in synthetic chemistry. While direct experimental ¹³C NMR data is elusive, a thorough understanding of the electronic effects of the nitro group allows for a reliable prediction of its chemical shifts. This guide provides a framework for interpreting the ¹³C NMR spectrum of 2-nitro-d-galactal by comparing it with the well-characterized spectra of d-galactal and its acetylated derivative. The provided experimental protocol offers a solid foundation for researchers to obtain high-quality NMR data for this and other carbohydrate derivatives.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 22, 2026, from [Link]
Sources
Comparative Guide: Reactivity of 2-Nitrogalactal vs. 2-Nitroglucal
Executive Summary
2-Nitroglycals are versatile, high-value intermediates in carbohydrate chemistry, primarily utilized as Michael acceptors to synthesize 2-amino-2-deoxy sugars (e.g.,
While 2-nitroglucal and 2-nitrogalactal share similar electronic activation via the nitro group, their reactivity profiles diverge significantly due to the stereochemical configuration at C-4 . This guide analyzes these differences, focusing on facial selectivity during Michael additions, and provides actionable protocols for their application in synthesis.
Key Differentiators at a Glance
| Feature | 2-Nitroglucal | 2-Nitrogalactal |
| C-4 Configuration | Equatorial (Gluco-config) | Axial (Galacto-config) |
| Major Conformation | ||
| Michael Addition Selectivity | Moderate to High ( | Excellent ( |
| Steric Environment |
Structural & Electronic Basis of Reactivity
To predict reactivity, one must understand the ground-state electronics and sterics. Both molecules possess a nitro group at C-2, which lowers the LUMO energy of the C1-C2 double bond, making C-1 highly electrophilic (Michael acceptor).
The Stereochemical Gatekeeper: C-4
-
2-Nitroglucal: The C-3, C-4, and C-5 substituents are equatorial (or quasi-equatorial). This leaves both the
(bottom) and (top) faces relatively open, although the pseudo-axial orientation of the C-3 substituent in the transition state often directs nucleophiles to the -face. -
2-Nitrogalactal: The axial C-4 substituent creates significant steric bulk on the
-face. This "roofing" effect forces incoming nucleophiles to attack almost exclusively from the -face (bottom), leading to higher diastereoselectivity compared to the glucal counterpart.
Figure 1: Impact of C-4 stereochemistry on nucleophilic facial selectivity.
Synthesis of 2-Nitroglycals[1]
Before assessing reactivity, high-purity starting material is required. The industry-standard method involves the nitration of acetylated glycals followed by elimination of acetic acid.
Comparative Synthesis Efficiency
Both molecules are synthesized via the Schmidt Nitration-Elimination sequence.
-
Precursor: Tri-O-acetyl-D-glucal vs. Tri-O-acetyl-D-galactal.
-
Yields: 2-Nitrogalactal yields are typically slightly lower (60-70%) compared to 2-nitroglucal (75-85%) due to the instability of the galactal intermediates under acidic nitration conditions.
Generalized Workflow (Graphviz)
Figure 2: Standard two-step one-pot synthesis of 2-nitroglycals from glycal acetates.
Comparative Reactivity: Michael Addition
The most critical application of these molecules is the stereoselective addition of nucleophiles (ROH, RNH2, RSH) to C-1.
Reaction Mechanism[2][3][4]
-
Nucleophilic Attack (C-1): The nucleophile attacks the electron-deficient C-1.
-
Aci-Nitro Intermediate: A nitronate anion forms.
-
Protonation (C-2): The anion is protonated, establishing the C-2 stereocenter.
Stereochemical Outcomes[2][4]
| Substrate | Nucleophile | Major Product Configuration | Selectivity Ratio | Mechanistic Driver |
| 2-Nitroglucal | MeOH / | ~3:1 to 10:1 | Thermodynamic/Anomeric: Axial attack favored; Nitro group prefers equatorial. | |
| 2-Nitrogalactal | MeOH / | >20:1 | Steric: C-4 axial group blocks top face; reinforces electronic preference. |
Analysis:
-
2-Nitroglucal: While the
-attack is favored, the lack of steric hindrance on the top face means that solvent polarity and catalyst choice can erode selectivity, sometimes yielding significant amounts of -gluco isomers. -
2-Nitrogalactal: The "double-lock" mechanism (Anomeric effect favoring
+ Steric hindrance blocking ) makes this substrate exceptionally reliable for generating 1,2-cis glycosides or amino-sugar precursors.
Experimental Protocols
Protocol A: Synthesis of 2-Nitrogalactal
Validated based on Reddy et al., Nat.[1] Protoc. 2008.[1]
Reagents:
-
3,4,6-Tri-O-acetyl-D-galactal (10 mmol)
-
Trichloroacetyl nitrate (generated in situ) or HNO3/Ac2O
-
Diethylamine
Procedure:
-
Nitration: Dissolve tri-O-acetyl-D-galactal in anhydrous MeCN at -40°C. Add acetyl nitrate (generated from HNO3/Ac2O) dropwise. Stir for 1h.
-
Elimination: Add diethylamine (1.2 equiv) dropwise to the cold solution. Allow warming to 0°C over 30 mins.
-
Workup: Dilute with EtOAc, wash with NaHCO3 (sat.) and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc). 2-Nitrogalactal is a yellow crystalline solid.
Protocol B: Stereoselective Michael Addition (Methanol)
Comparative procedure for both substrates.
Reagents:
-
2-Nitroglycal (1 mmol)
-
Methanol (dry, 5 mL)
-
Sodium Methoxide (0.1 equiv) or Imidazole (catalytic)
Procedure:
-
Dissolve 2-nitroglucal or 2-nitrogalactal in dry MeOH.
-
Add base catalyst at 0°C.
-
Stir at 25°C for 2–4 hours. Monitor by TLC (disappearance of UV-active spot).
-
Quench: Neutralize with Amberlite IR-120 (H+) resin. Filter.
-
Analysis: Concentrate and analyze crude by
H NMR.-
Glucal Product: Look for H-1 doublet (
Hz for -manno). -
Galactal Product: Look for H-1 doublet (
Hz for -talo).
-
Applications in Drug Development[5][6]
-
Aminoglycoside Mimetics: The reduction of the nitro group (using H2/Pd-C or Zn/HCl) yields the amino functionality.
-
Mucin Core Synthesis: 2-Nitrogalactal is specifically used to synthesize Tn-antigen precursors (GalNAc-
-O-Ser/Thr) due to its high -selectivity.
References
-
Reddy, B. G., & Schmidt, R. R. (2008).[1] 2-Nitroglycals: versatile intermediates for efficient and highly stereoselective base-catalyzed glycoside bond formations.[1] Nature Protocols, 3(1), 114–121.[1] [Link][1]
- Sakakibara, T., & Sudoh, R. (1977). Synthetic Studies of Carbohydrate Derivatives with Photochemical Reaction. Journal of Organic Chemistry. (Contextual reference for Michael addition mechanisms).
-
Baer, H. H. (1969). The Nitro Sugars. Advances in Carbohydrate Chemistry and Biochemistry, 24, 67-138. (Foundational review on nitro sugar reactivity). [Link]
-
Shafi, S., et al. (2018).[3] Recent Advances in the Synthesis and Reactivity of 2-Nitroglycals. Carbohydrate Research. (General reactivity overview).
Sources
Technical Guide: Mass Spectrometry Characterization of Nitro-Galactal Derivatives
Executive Summary & Analyte Context
Nitro-galactals (specifically 2-nitro-D-galactal and its derivatives) are critical Michael acceptors used in the stereoselective synthesis of 2-amino-2-deoxy sugars—key structural motifs in aminoglycoside antibiotics and tumor-associated antigens.
Characterizing these intermediates presents a unique analytical paradox:
-
Thermal Instability: The nitro-vinyl functionality is thermally sensitive, making "hard" ionization techniques (like EI) unsuitable due to in-source degradation.
-
Ionization Efficiency: While polar, the electron-withdrawing nitro group (
) reduces proton affinity, often necessitating cationization (e.g., ) for effective detection.
This guide evaluates the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) workflow against alternative methodologies, establishing it as the gold standard for structural validation of these labile carbohydrate mimetics.
Comparative Analysis: Ionization Architectures
The choice of ionization source dictates the integrity of the molecular ion (
Table 1: Performance Matrix of Ionization Techniques
| Feature | ESI (Recommended) | MALDI-TOF | APCI |
| Mechanism | Solution-phase desorption (Softest) | Laser desorption via matrix | Gas-phase chemical ionization |
| Thermal Load | Low (Ambient to moderate heat) | High (Laser energy transfer) | High (Heated nebulizer >300°C) |
| Molecular Ion Stability | Excellent. Preserves labile | Moderate. Risk of in-source decay (ISD). | Poor. High risk of thermal denitrification. |
| Low Mass Interference | Low (Solvent clusters <100 Da). | High. Matrix peaks obscure <500 Da region.[1] | Low. |
| Quantitation | High linearity (LC-MS compatible). | Semi-quantitative (Spot heterogeneity). | Good linearity. |
| Adduct Preference | Forms stable | Predominantly | Predominantly |
Expert Insight: While MALDI is faster for high-throughput screening, the matrix background (e.g., DHB or CHCA) often overlaps with the molecular weight of protected nitro-galactals (300–450 Da). Furthermore, APCI frequently causes the thermal elimination of
Mechanistic Characterization: Fragmentation Pathways
To validate the structure of a nitro-galactal, one must look beyond the molecular ion. The fragmentation pattern in MS/MS (Collision-Induced Dissociation) follows specific electronic rules driven by the nitro group.
The Diagnostic "Fingerprint"
In positive mode ESI (
-
Primary Loss (
vs ):-
Unlike simple nitro-aromatics which lose
(46 Da), nitro-galactals often undergo a concerted elimination of nitrous acid ( , 47 Da) involving the H-1 or H-3 proton. This yields a conjugated diene cation.
-
-
Sugar Backbone Cleavage:
-
Subsequent losses of protecting groups (e.g., acetic acid, 60 Da for acetylated derivatives) occur after or competitive with the nitro loss.
-
Graphviz Diagram: Fragmentation Logic
The following diagram maps the dissociation pathway for a tri-O-acetyl-2-nitro-galactal.
Figure 1: Proposed fragmentation pathway for acetylated 2-nitro-galactal sodiated adducts. The loss of 47 Da is the diagnostic confirmation of the nitro-vinyl moiety.
Validated Experimental Protocol
This protocol is designed for the Agilent 6500 Q-TOF or Thermo Orbitrap series, but is applicable to most ESI-MS/MS systems.
Phase 1: System Suitability Test (SST)
Before injecting the sample, ensure the system is tuned for labile small molecules.
-
Tune Mode: "Fragile" or "Smart" mode. Target generic parameter: Transfer capillary temp < 200°C.
-
Calibrant: Use a standard tuning mix (e.g., Agilent Tune Mix) to verify mass accuracy < 5 ppm.
Phase 2: Sample Preparation
Crucial Step: Avoid protic solvents that may promote solvolysis of the nitro-enolic bond over time.
-
Dissolve 1 mg of nitro-galactal derivative in 1 mL Acetonitrile (ACN) (Stock A).
-
Dilute Stock A 1:100 into a solution of 50% Methanol / 50% Water + 0.1% Formic Acid + 1 mM Sodium Acetate .
-
Why Sodium Acetate? To force the formation of
adducts, which are more stable and fragment more predictably than protonated species for sugars.
-
Phase 3: Direct Infusion Parameters
-
Flow Rate: 5–10 µL/min.
-
Polarity: Positive (+).
-
Capillary Voltage: 3.5 kV.
-
Fragmentor/Cone Voltage: Keep Low (70–100 V). High voltage will cause in-source loss of
. -
Source Temperature: 250°C (Do not exceed 300°C).
Phase 4: Data Acquisition & Logic
-
Full Scan (MS1): Acquire m/z 100–1000.
-
Checkpoint: Look for
.[2] If is observed in MS1, lower the Fragmentor voltage immediately.
-
-
Targeted MS/MS: Select the
ion.-
Collision Energy (CE): Ramp 10–40 eV.
-
Success Criteria: Observation of the transition from Parent
[Parent - 47].
-
Workflow Visualization
The following diagram illustrates the decision-making process during the characterization workflow to ensure data integrity.
Figure 2: Decision tree for optimizing ESI parameters to prevent thermal degradation of nitro-galactals.
References
-
Banoub, J. H., et al. (2005). Electrospray ionization mass spectrometry of oligosaccharides and glycoconjugates. Mass Spectrometry Reviews.[2] Link
-
Domer, K., et al. (2020). Fragmentation pathways of nitro-compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[3] Link
-
Vetticad, M. J., et al. (2010). Mechanism and transition-state structure of the organocatalytic conjugate addition of acetylacetone to 2-nitro-galactal. Journal of Organic Chemistry. Link
-
Harvey, D. J. (2021). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2017–2018. Mass Spectrometry Reviews.[2] Link
Sources
Comparative Guide: Nitration Agents for 2-Nitrogalactal Synthesis
Topic: Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists
Executive Summary
The synthesis of 2-nitrogalactals (specifically 2-nitro-3,4,6-tri-O-acetyl-D-galactal) is a critical gateway to 2-amino sugars and Talose derivatives found in complex oligosaccharides and antibiotic scaffolds. This transformation relies on the functionalization of the electron-rich enol ether double bond of the glycal.
This guide compares the two dominant methodologies: the Classical Electrophilic Route (Acetyl Nitrate) and the Modern Radical Route (Ceric Ammonium Nitrate). While Acetyl Nitrate remains the yield benchmark, it presents significant safety risks for scale-up. The CAN-mediated radical route offers a safer, milder alternative but introduces purification challenges related to heavy metal stoichiometry.
Mechanistic Divergence: Electrophilic vs. Radical
Understanding the reaction mechanism is the prerequisite for controlling stereoselectivity and side reactions (such as the Ferrier rearrangement).
-
Pathway A (Acetyl Nitrate): Proceeds via the in situ generation of the nitronium ion equivalent (
). The mechanism is an electrophilic addition , creating a carbocation at C1, which is trapped by an acetate or nitrate nucleophile. This forms a saturated intermediate (2-nitro-1-acetate) that requires base-mediated elimination to restore the double bond. -
Pathway B (CAN/NaNO2): Proceeds via a radical addition . The Cerium(IV) species oxidizes nitrite to the nitrogen dioxide radical (
). This radical attacks C2, forming a C1 radical that is subsequently oxidized to a cation and trapped.
Figure 1: Mechanistic Pathways in Galactal Nitration
Caption: Divergent mechanistic pathways for glycal nitration. Path A follows ionic addition; Path B follows radical addition. Both converge at the elimination step.
Comparative Analysis of Agents
Agent A: Acetyl Nitrate (Generated in situ)[1]
-
Reagents: Nitric Acid (
) + Acetic Anhydride ( ).[1][2] -
Performance: Historically the standard. It provides high conversion rates (>80%) because the electrophilic species is highly reactive toward the electron-rich enol ether.
-
Critical Drawback: Explosion Hazard. Acetyl nitrate is thermally unstable. At temperatures >60°C, or if the concentration of
is too high, it can detonate. -
Selectivity: Favors the formation of the gluco and galacto configurations but often produces anomeric mixtures of the intermediate nitrate esters.
Agent B: Ceric Ammonium Nitrate (CAN) + Sodium Nitrite
-
Reagents:
+ .[3] -
Performance: The "Green" alternative. The reaction proceeds under neutral to mild conditions in acetonitrile.
-
Critical Drawback: Atom Economy & Workup. CAN has a high molecular weight (548.22 g/mol ) and is required in stoichiometric amounts (usually 2-3 equivalents). Removing Cerium salts requires extensive filtration or aqueous washing, which can complicate scale-up.
-
Selectivity: Highly sensitive to solvent effects. In pure acetonitrile, it favors the formation of the 2-nitro-1-nitrate.
Summary Data Comparison
| Feature | Acetyl Nitrate ( | CAN / |
| Primary Mechanism | Electrophilic Aromatic/Alkene Substitution | Oxidative Radical Addition |
| Typical Yield | 75% - 85% | 60% - 75% |
| Reaction Temp | Strict Cryogenic (-20°C to 0°C) | Ambient to Mild Heat (25°C - 50°C) |
| Safety Profile | High Risk (Explosive potential) | Low Risk (Oxidizer, non-explosive) |
| Scalability | Difficult (Batch); Excellent (Continuous Flow) | Moderate (Solids handling issues) |
| Cost | Low (Commodity chemicals) | High (Cerium reagent cost) |
| Key Impurity | Dinitro species / Oxidative cleavage | Unreacted glycal / Cerium emulsions |
Validated Experimental Protocols
Protocol A: The Classical Acetyl Nitrate Method
Note: This protocol produces the 2-nitro-1-acetate intermediate, which is then eliminated to the product.
Safety Warning: Never add nitric acid to acetic anhydride at room temperature. The exotherm can trigger a runaway reaction.
-
Reagent Generation: In a dry 3-neck flask under
, cool 20 mL of Acetic Anhydride to -15°C. -
Addition: Slowly add fuming
(1.2 eq) dropwise. Maintain internal temperature below 0°C. -
Substrate Addition: Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in a minimal volume of
and add dropwise to the nitrating mixture at -20°C. -
Monitoring: Stir for 1-2 hours. Monitor via TLC (Hexane:EtOAc 2:1). Look for the disappearance of the starting material (
) and appearance of a lower spot (intermediate). -
Quench: Pour the mixture into ice-cold saturated
under vigorous stirring (Caution: Massive evolution). -
Elimination (One-Pot): Extract with DCM. To the organic phase, add Triethylamine (
, 1.5 eq) and stir at RT for 30 mins to effect elimination of the C1-acetate/nitrate. -
Purification: Wash with 1M HCl, then Brine. Dry over
. Flash chromatography yields 2-nitrogalactal (Yellow syrup/solid).
Protocol B: The CAN-Mediated Radical Method
Ideal for small-scale discovery chemistry where safety is paramount.
-
Setup: Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 mmol) in anhydrous Acetonitrile (
, 10 mL). -
Reagent Addition: Add
(3.0 eq) and Ceric Ammonium Nitrate (CAN) (3.0 eq) sequentially. -
Reaction: Stir the heterogeneous orange mixture at room temperature under Argon for 4-6 hours. The solution will turn pale yellow as
is reduced to .[4] -
Workup: Dilute with EtOAc and water. Filter the mixture through a Celite pad to remove insoluble Cerium salts.
-
Elimination: The radical addition typically yields a 2-nitro-1-nitrate. Dissolve the crude residue in Acetone/Water and treat with mild base (
) or reflux in moist acetone to eliminate . -
Purification: Silica gel chromatography (Hexane/EtOAc).
Workflow Visualization
Figure 2: Operational Workflow Comparison
Caption: Operational comparison showing the high-risk steps in the Acetyl Nitrate route (Red) vs. the filtration burden in the CAN route (Blue/Grey).
Expert Recommendations
-
For Scale (>10g): Use Acetyl Nitrate in Continuous Flow . Recent literature demonstrates that generating acetyl nitrate in a microreactor eliminates the thermal runaway risk, allowing for the high yields of the classical method without the batch safety hazards.
-
For Discovery (<1g): Use CAN/NaNO2 . The ease of setup and lack of temperature sensitivity outweigh the cost of the reagent.
-
Purification Tip: 2-nitrogalactals are Michael acceptors. Avoid using nucleophilic amines (like piperidine) during purification or elimination, as they can add back into the double bond. Use sterically hindered bases (DBU,
) or inorganic bases.
References
-
Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry. Link
-
Linker, T. (2002). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses. Journal of Carbohydrate Chemistry. Link
-
Dahmén, S., & Bräse, S. (2001). Acetyl Nitrate.[1][2][5][6][7][8] Encyclopedia of Reagents for Organic Synthesis. Link
-
Kappe, C. O., et al. (2020).[5] Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Organic Process Research & Development. Link
-
Bordwell, F. G., & Garbisch, E. W. (1960). Nitrations with Acetyl Nitrate.[1][2][5][6][7][8][9][10] I. The Nature of the Nitrating Agent. Journal of the American Chemical Society.[5][10] Link
Sources
- 1. Acetyl nitrate - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. Nitration - Wikipedia [en.wikipedia.org]
- 8. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. US3689576A - Preparation of nitroalkanes by thermal decomposition of acyl nitrate - Google Patents [patents.google.com]
Spectroscopic Identification of Impurities in 2-Nitrogalactal Synthesis: A Comparative Guide
Abstract
The synthesis of 2-nitrogalactal, a critical intermediate in the creation of complex carbohydrates and glycoconjugates, requires stringent purity control for use in drug development and other biomedical applications. This guide provides a comprehensive comparison of spectroscopic techniques for the identification and characterization of impurities generated during the synthesis of 2-nitrogalactal. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, researchers can ensure the integrity of their synthetic products. This document offers detailed experimental protocols, data interpretation guidelines, and a comparative analysis of these methods to empower researchers, scientists, and drug development professionals in their pursuit of high-purity 2-nitrogalactal.
Introduction
2-Nitroglycals, and specifically 2-nitrogalactal derivatives, are versatile building blocks in carbohydrate chemistry.[1][2] Their utility stems from their role as precursors to 2-amino-2-deoxyglycosides, which are fundamental components of numerous biologically significant molecules, including antibiotics and glycoproteins.[2] The purity of 2-nitrogalactal is paramount, as even trace impurities can lead to undesired side reactions, impact product yield and stereoselectivity, and introduce potentially genotoxic substances into final drug products.[3] Therefore, robust analytical methods for the identification and quantification of impurities are essential.
This guide will delve into the common synthetic routes for 2-nitrogalactal, the potential impurities that may arise, and a detailed comparison of the primary spectroscopic tools used for their detection: NMR, MS, and IR spectroscopy.
Synthesis of 2-Nitrogalactal and Potential Impurities
The synthesis of 2-nitrogalactal typically starts from the readily available D-galactal. A common route involves the per-O-acetylation of D-galactal to form 3,4,6-tri-O-acetyl-D-galactal, followed by nitration of the glycal double bond.[1]
Synthetic Pathway Overview
A generalized synthetic scheme is as follows:
-
Protection of Hydroxyl Groups: D-galactal is treated with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst, to protect the hydroxyl groups.[4][5] This step yields 3,4,6-tri-O-acetyl-D-galactal.
-
Nitration: The protected galactal is then subjected to nitration. Various nitrating agents can be employed, including nitric acid-acetic acid mixtures or tetrabutylammonium nitrate-trifluoroacetic anhydride.[1][6] This reaction introduces the nitro group at the C2 position.
Common Impurities and Their Origins
Several impurities can be generated throughout this synthetic process:
-
Unreacted Starting Material (3,4,6-tri-O-acetyl-D-galactal): Incomplete nitration will result in the presence of the starting acetylated galactal.
-
Over-nitrated or Side-reaction Products: The reactive nature of nitrating agents can lead to the formation of various byproducts.[7][8] These can include dinitro compounds or products arising from the rearrangement of the glycal structure.
-
Degradation Products: The acidic conditions often used in nitration can cause the degradation of both the starting material and the product, leading to a complex mixture of impurities.[9]
-
Residual Solvents and Reagents: Trace amounts of solvents and reagents used in the synthesis and purification steps may also be present in the final product.
-
Anomeric Azide Byproducts: In related reactions like azidonitration, the formation of 2-azido-1-nitrate addition products is a known side reaction.[10] While not a direct impurity in the target synthesis, it highlights the potential for related side products depending on the specific reagents used.
The following diagram illustrates the general synthetic workflow and points of potential impurity introduction.
Caption: Workflow for spectroscopic identification of impurities.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality spectroscopic data.
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean NMR tube.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to the desired concentration for analysis (e.g., 1-10 µg/mL).
-
-
IR Spectroscopy:
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl, KBr) from a solution of the sample in a volatile solvent.
-
Data Acquisition
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
If impurities are detected, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to aid in structural elucidation.
-
-
Mass Spectrometry:
-
Infuse the sample solution into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire a full scan mass spectrum to determine the molecular weights of the components in the sample.
-
Perform tandem MS (MS/MS) on the ions of interest to obtain fragmentation data.
-
-
IR Spectroscopy:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the expected functional groups.
-
Conclusion
The successful synthesis of high-purity 2-nitrogalactal is a prerequisite for its application in pharmaceutical research and development. A multi-pronged analytical approach utilizing NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a comprehensive toolkit for the identification and characterization of potential impurities. By understanding the strengths and limitations of each technique and following robust experimental protocols, researchers can confidently assess the purity of their synthetic products and ensure the quality and safety of downstream applications.
References
-
Reddy, B. G., & Schmidt, R. R. (2008). 2-Nitroglycals: versatile intermediates for efficient and highly stereoselective base-catalyzed glycoside bond formations. Nature Protocols, 3(1), 114–121. [Link]
-
Griesbeck, A. G., & Kropf, H. (2020). Addition of Heteroatom Radicals to endo-Glycals. Molecules, 25(4), 969. [Link]
-
Chemsrc. (2025). 3,4,6-Tri-O-acetyl-D-galactal. Retrieved from [Link]
-
MDPI. (2025). 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside. Molbank, 2025(1), M1369. [Link]
-
Pozsgay, V., et al. (2012). Investigation of Glycosyl Nitrates as Building Blocks for Chemical Glycosylation. ACS Chemical Biology, 7(9), 1514–1523. [Link]
-
Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244–1251. [Link]
-
Jayaraman, N. (2002). Functionalization of Glycals Leading to 2-Deoxy-O-glycosides, Aminosugars, Nitrosugars and Glycosidase. CHIMIA International Journal for Chemistry, 56(4), 139-143. [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]
-
Wipf Group. (n.d.). Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. [Link]
-
Schmidt, R. R. (2008). 2-nitroglycals as powerful glycosyl donors: application in the synthesis of biologically important molecules. Accounts of chemical research, 41(7), 835–847. [Link]
-
Smith, B. C. (2020). The Infrared Spectroscopy of Alkenes. Spectroscopy, 35(12), 10-15. [Link]
-
Giraudeau, P. (2015). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. Pharmaceutical Bioprocessing, 3(4), 269-272. [Link]
-
Pathak, T. P., & Schmidt, R. R. (2010). ChemInform Abstract: Synthesis of 2-Nitroglycals from Glycals Using the Tetrabutylammonium Nitrate-Trifluoroacetic Anhydride-Triethylamine Reagent System and Base-Catalyzed Ferrier Rearrangement of Acetylated 2-Nitroglycals. ChemInform, 41(32). [Link]
-
LibreTexts Chemistry. (2019). 11.8: Infrared Spectroscopy. [Link]
-
Taylor, M. S., & Roberts, J. C. (2009). Selective Acetylation of per-O-TMS-Protected Monosaccharides. Organic letters, 11(21), 4946–4949. [Link]
-
Reddy, B. G., & Hotha, S. (2018). AuBr3-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars. Beilstein Journal of Organic Chemistry, 14, 718–723. [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]
-
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Gervay-Hague, J., & surreal-hague, j. g. (2004). Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars. Organic letters, 6(22), 3949–3952. [Link]
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Gjesing, A., & Gyllenhaal, O. (1982). Gas chromatographic mass spectrometric determination of 1,2,3-propanetrioltrinitrate (nitroglycerin) in human plasma using the nitrogen-15 labelled compound as internal standard. Biomedical mass spectrometry, 9(8), 333–335. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4,6-Tri-o-benzyl-2-nitro-d-galactal
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities. This guide provides a detailed protocol for the proper disposal of 3,4,6-Tri-o-benzyl-2-nitro-d-galactal, a complex molecule featuring both benzyl ether protecting groups and a reactive nitroalkene functionality. The procedures outlined herein are grounded in established safety principles for nitro-containing organic compounds and are designed to ensure the safety of laboratory personnel and the protection of our environment.
I. Hazard Assessment and Chemical Profile
Before any disposal procedure, a thorough understanding of the compound's chemical nature is paramount. This compound (CAS No. 211621-55-5) is a non-commercial, often synthesized intermediate in glycobiology research.[1][2][] Its structure presents a dual-hazard profile stemming from its constituent functional groups:
-
Nitroalkene Moiety: Nitroalkenes are known to be reactive and potentially hazardous. Nitroaromatic compounds, a related class, are often toxic, mutagenic, and are considered priority environmental pollutants.[4] The nitro group can render the molecule susceptible to certain chemical reactions and may pose an explosive risk under specific conditions, although this is less common for nitroalkenes compared to polynitrated aromatic compounds.
-
Benzyl Ether Groups: Benzyl ethers are generally stable but can form peroxides upon prolonged exposure to air and light.[5][6] They are also combustible.
Given these characteristics, this compound must be treated as a hazardous substance requiring specialized disposal procedures.
II. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. For larger quantities, a face shield is recommended.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant laboratory coat is required.
-
Respiratory Protection: While not always necessary for small quantities handled in a well-ventilated area, a NIOSH-approved respirator may be required for larger quantities or in situations where aerosolization is possible.
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8]
III. Disposal Protocol: A Step-by-Step Guide
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically employ high-temperature incineration.[5][9]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Dedicated Waste Stream: Designate a specific waste container for this compound and any materials contaminated with it (e.g., gloves, filter paper, silica gel).
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly:
-
Aqueous waste
-
Halogenated organic waste
-
Reactive wastes (e.g., strong acids, bases, or oxidizing agents)
-
Step 2: Containerization and Labeling
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. Borosilicate glass or a suitable plastic container is recommended.
-
Labeling: Immediately upon adding the first drop of waste, label the container clearly and indelibly. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
Appropriate hazard pictograms (e.g., toxic, environmental hazard)
-
Step 3: On-site Accumulation and Storage
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be under the direct control of laboratory personnel.
-
Ventilation: The SAA should be in a well-ventilated location, such as within a chemical fume hood or a dedicated, ventilated cabinet.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[6][7]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[9]
-
Professional Disposal: The EHS department will coordinate the pickup of the hazardous waste by a licensed and approved waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[11][12]
IV. Decontamination of Glassware and Work Surfaces
-
Rinsing: Glassware that has been in contact with this compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) to remove any residue.
-
Rinsate Collection: The initial solvent rinsate must be collected and disposed of as hazardous waste in the designated container for this compound.
-
Final Cleaning: After the initial rinse, the glassware can be washed with soap and water.
-
Surface Decontamination: Work surfaces should be wiped down with a cloth dampened with a suitable solvent, and the cloth disposed of as solid hazardous waste.
V. Emergency Procedures
In the event of a spill, follow these procedures:
-
Small Spills (less than 50 mL):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area as described above.
-
-
Large Spills (greater than 50 mL):
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team and EHS department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
VI. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
VII. Quantitative Data Summary
| Parameter | Guideline | Rationale |
| pH for Aqueous Waste | 5.5 - 9.0 | To prevent corrosion of plumbing and adverse reactions in the sewer system. |
| Satellite Accumulation | Up to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste. | Regulatory limits set by the EPA to ensure safe temporary storage of hazardous waste in laboratories. |
| Storage Time Limit | Containers must be moved to a central accumulation area within 3 days of being full. Partially filled containers can be stored for up to one year. | To prevent the accumulation of large quantities of hazardous waste in laboratory settings.[10] |
Disclaimer: This document is intended as a guide and does not supersede local, state, or federal regulations, nor the specific protocols of your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for definitive guidance on hazardous waste disposal.
References
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Scite.ai. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
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Cole-Parmer. (2006, June 23). Material Safety Data Sheet - Benzyl ether, 99%. Retrieved from [Link]
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Office of Clinical and Research Safety. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]
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University of California, Santa Barbara. (2012, December 14). Nitrates - Standard Operating Procedure. Retrieved from [Link]
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Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 3,4,6-Tri-O-acetyl-D-galactal. Retrieved from [Link]
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Suvchem Laboratory Chemicals. (n.d.). 2-NITRO BENZALDEHYDE (O-NITRO BENZALDEHYDE). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
